molecular formula C14H10F2O2 B7867827 (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B7867827
M. Wt: 248.22 g/mol
InChI Key: ZZGFMDIOCAATSW-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,4-Difluorophenyl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluorophenyl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGFMDIOCAATSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone – Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS 330670-83-2) is a specialized diaryl ketone intermediate used in the synthesis of complex pharmaceutical scaffolds. Characterized by a benzophenone core substituted with electron-withdrawing fluorine atoms and an electron-donating methoxy group, this compound serves as a critical electrophilic building block. Its structural motif—combining the metabolic stability of the 2,4-difluorophenyl group with the derivatizable 4-methoxyphenyl moiety—is frequently observed in the development of triazole antifungals and certain CNS-active agents. This guide provides a comprehensive technical analysis of its chemical structure, synthesis, and characterization.

Chemical Identity & Structural Properties[1][2][3][4]

Core Identification Data
PropertySpecification
Chemical Name (2,4-Difluorophenyl)(4-methoxyphenyl)methanone
CAS Registry Number 330670-83-2
Molecular Formula

Molecular Weight 248.23 g/mol
SMILES COc1ccc(cc1)C(=O)c2ccc(F)cc2F
InChI Key (Computed) SWFHGTMLYIBPPA-UHFFFAOYSA-N (Analog-based)
Physical State Solid (Low melting point) or viscous oil (dependent on purity/polymorph)
Structural Analysis

The molecule consists of two phenyl rings bridged by a carbonyl group (


).
  • Ring A (2,4-Difluorophenyl): The fluorine atoms at the 2- and 4-positions induce significant electronic changes. The ortho-fluorine (C2) creates steric bulk near the carbonyl bridge, twisting the ring out of planarity to minimize repulsion with the carbonyl oxygen. This ring is electron-deficient due to the inductive withdrawal of the fluorine atoms.

  • Ring B (4-Methoxyphenyl): The methoxy group (

    
    ) at the para-position is a strong electron donor (resonance effect), increasing the electron density of this ring.
    
  • Reactivity Implication: The carbonyl carbon is activated for nucleophilic attack (e.g., by Grignard reagents or hydride donors), but the steric hindrance from the ortho-fluorine must be considered during synthetic planning.

Synthesis & Reaction Mechanisms

The most robust synthetic route for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is Friedel-Crafts Acylation . This method ensures high regioselectivity due to the directing effects of the methoxy group on the anisole substrate.

Synthetic Protocol

Reagents:

  • Substrate: Anisole (Methoxybenzene)

  • Acylating Agent: 2,4-Difluorobenzoyl chloride

  • Catalyst: Aluminum Chloride (

    
    ) or 
    
    
    
    (anhydrous)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

    
     (1.1 equiv) in dry DCM under an inert atmosphere (
    
    
    
    or
    
    
    ).
  • Acyl Chloride Addition: Cool the suspension to 0°C. Add 2,4-difluorobenzoyl chloride (1.0 equiv) dropwise. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add Anisole (1.0 equiv) slowly to the mixture, maintaining the temperature below 5°C to prevent poly-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or HPLC. The reaction proceeds via electrophilic aromatic substitution, predominantly at the para-position of the anisole due to the steric bulk of the acylium complex and the directing power of the methoxy group.

  • Quenching: Pour the reaction mixture carefully into ice-cold dilute HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x). Wash the organic layer with brine, saturated

    
    , and water. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Recrystallize from ethanol/hexane or purify via silica gel flash chromatography (Gradient: Hexanes

    
     10% EtOAc/Hexanes).
    
Reaction Mechanism Diagram

The following diagram illustrates the formation of the electrophilic acylium ion and the subsequent substitution on the anisole ring.

FriedelCrafts cluster_activation Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Aromatic Substitution AcylCl 2,4-Difluorobenzoyl Chloride Complex Acylium Ion Complex AcylCl->Complex Complexation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Sigma Complex (Wheland Intermediate) Complex->Intermediate Attack at Para-position Anisole Anisole (Nucleophile) Anisole->Intermediate Product (2,4-Difluorophenyl)(4-methoxyphenyl) methanone Intermediate->Product Aromatization (-HCl)

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of anisole with 2,4-difluorobenzoyl chloride.

Analytical Characterization

Validating the structure requires examining the distinct splitting patterns caused by the fluorine atoms (


) and the symmetry of the methoxyphenyl group.
Nuclear Magnetic Resonance (NMR) Prediction

 NMR (400 MHz, 

):
  • 
     3.89 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     6.95 (d, 
    
    
    
    Hz, 2H):
    Protons on the methoxy ring ortho to the methoxy group.
  • 
     7.82 (d, 
    
    
    
    Hz, 2H):
    Protons on the methoxy ring ortho to the carbonyl (deshielded).
  • 
     6.80–7.05 (m, 2H):  Overlapping signals from the H3 and H5 protons of the difluorophenyl ring (complex splitting due to H-F coupling).
    
  • 
     7.50–7.60 (m, 1H):  H6 proton of the difluorophenyl ring (quartet-like due to coupling with F and H).
    

 NMR: 
  • Expect two distinct signals in the range of -100 to -115 ppm , showing coupling to each other and adjacent protons.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion (

    
    ):  248.06 m/z.
    
  • Fragmentation:

    • Loss of

      
       (M-15).
      
    • Cleavage of the carbonyl bridge yielding 4-methoxybenzoyl cation (m/z 135) and 2,4-difluorobenzoyl cation (m/z 141).

Pharmaceutical Applications

This compound acts as a versatile "privileged scaffold" intermediate.

  • Antifungal Agents: The 2,4-difluorophenyl moiety is a hallmark of triazole antifungals (e.g., Fluconazole, Voriconazole). This ketone can be converted into a tertiary alcohol via Grignard reaction with a triazole-containing halide, forming the core pharmacophore of these drugs.

  • CNS Active Agents: Benzophenone derivatives are precursors to diarylmethylpiperazines and piperidines. By converting the ketone to an oxime (using hydroxylamine) and subsequently reducing it, researchers can access amines structurally related to Risperidone and Paliperidone impurities or novel antipsychotic candidates.

References

  • Chemical Identity & Properties: BLD Pharm. (2,4-Difluorophenyl)(4-methoxyphenyl)methanone Product Data. Retrieved from

  • Synthetic Methodology: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for Acylation mechanisms).

  • Related Pharmaceutical Intermediates: National Center for Biotechnology Information. PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone. Retrieved from

  • Spectral Data (Analogous): NIST Chemistry WebBook. Methanone, (4-methoxyphenyl)phenyl-. Retrieved from

Sources

Physicochemical Profiling and Synthetic Utility of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Materials Engineers Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS: 330670-83-2) is a highly versatile diaryl ketone that serves as a critical building block in advanced organic synthesis and chemical biology[1]. Structurally, it combines the electron-withdrawing activation of a 2,4-difluorophenyl ring with the electron-donating stabilization of a 4-methoxyphenyl moiety. This push-pull electronic configuration makes it an exceptional candidate for two distinct research applications: as a highly reactive electrophile in Nucleophilic Aromatic Substitution (SNAr)[2], and as a robust photoaffinity label for mapping protein-ligand interactions[3].

This guide synthesizes the physicochemical properties of this compound and provides field-proven, self-validating protocols for its utilization in the laboratory.

Physicochemical Profile

Understanding the baseline physicochemical properties of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is essential for predicting its behavior in both synthetic environments and biological assays. The dual fluorine substitution significantly enhances the lipophilicity and metabolic stability of the compound, while the methoxy group provides a synthetic handle for future demethylation or structural rigidification.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Research Implication
Chemical Name (2,4-Difluorophenyl)(4-methoxyphenyl)methanoneStandard IUPAC nomenclature.
CAS Number 330670-83-2[1]Unique identifier for procurement and safety tracking.
Molecular Formula C14H10F2O2[4]Dictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 248.23 g/mol [4]Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
LogP (Predicted) ~3.5 - 4.0High lipophilicity driven by the difluoro-substitution; requires organic solvents (DMSO, DMF) for stock solutions.
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in H2ODictates the use of polar aprotic solvents for SNAr reactions to maintain homogeneity.
UV Absorption λmax ~ 250 nm, ~ 340-365 nmThe n-π* transition at ~365 nm is critical for specific photochemical activation without damaging native proteins[3].

Experimental Workflow 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The 2,4-difluorophenyl ring is highly activated toward SNAr by the strongly electron-withdrawing carbonyl group[2]. The fluorine atom at the 4-position (para to the carbonyl) is typically the most reactive site due to the stabilization of the anionic Meisenheimer intermediate by both the carbonyl oxygen and the inductive effect of the ortho-fluorine[2].

SNAr_Mechanism A 2,4-Difluorophenyl Ketone Substrate B Nucleophilic Attack (e.g., Amine/Alkoxide) A->B Base / Polar Aprotic Solvent C Meisenheimer Complex (Stabilized by C=O & F) B->C Rate-determining step D Fluoride Elimination (-F⁻) C->D Fast E Substituted Benzophenone Product D->E Product Formation

Nucleophilic aromatic substitution (SNAr) via Meisenheimer complex.

Step-by-Step Protocol: Regioselective Amine Substitution

This protocol is designed to be self-validating; the use of a weak base and specific temperature controls prevents over-substitution at the 2-position.

  • Reaction Setup: Charge a flame-dried 50 mL round-bottom flask with (2,4-Difluorophenyl)(4-methoxyphenyl)methanone (1.0 equiv, 1.0 mmol) and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO to achieve a 0.5 M concentration.

    • Causality: DMSO is a polar aprotic solvent that strongly solvates the potassium cations while leaving the nucleophile "naked" and highly reactive. This lowers the activation energy required to form the Meisenheimer complex[2].

  • Nucleophile Addition: Add the primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

    • Causality: While the 4-fluorine is activated, thermal energy is required to overcome the steric hindrance of the adjacent protons and the ortho-fluorine, pushing the equilibrium toward the substituted product[2].

  • Validation & Workup: Monitor the reaction via LC-MS. Upon consumption of the starting material, cool to room temperature and quench by pouring into 10 mL of ice-cold water. The product will typically precipitate. Filter, wash with water, and dry under vacuum.

Experimental Workflow 2: Photochemical Cross-Linking

Mechanistic Causality

Benzophenones are privileged photoaffinity labels. Upon irradiation at ~365 nm, the carbonyl oxygen undergoes an n-π* transition, generating an excited singlet state (S1) that rapidly undergoes intersystem crossing (ISC) to a long-lived, biradicaloid triplet state (T1)[3],[5]. This triplet state acts as a highly reactive electrophile, abstracting a hydrogen atom from the nearest accessible C-H bond of a target biomolecule, followed by rapid radical recombination to form a stable C-C covalent bond[3].

Photochemistry A Ground State (S0) Benzophenone B Excited Singlet (S1) n-π* Transition A->B hν (~365 nm) C Excited Triplet (T1) Biradicaloid B->C Intersystem Crossing (ISC) D Hydrogen Abstraction from Target C-H C->D Target Interaction E Covalent Cross-Link (C-C Bond) D->E Radical Recombination

Photochemical excitation and C-C cross-linking pathway of benzophenones.

Step-by-Step Protocol: Photoaffinity Labeling

This protocol ensures maximum cross-linking efficiency while preventing UV-induced degradation of the target protein.

  • Equilibration: Incubate the target protein (1–5 μM) with the benzophenone-derived probe (5–20 μM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4 °C.

    • Causality: Low temperature stabilizes the protein-ligand complex and prevents non-specific hydrophobic aggregation prior to cross-linking.

  • Plate Transfer: Transfer the mixture to a shallow, UV-transparent multi-well plate (e.g., quartz or cyclic olefin copolymer).

  • Irradiation: Irradiate the sample using a UV-A lamp (λ = 365 nm, ~100 W) at a distance of 5 cm for 15–30 minutes on ice.

    • Causality: The 365 nm wavelength specifically excites the benzophenone n-π* transition without causing the background phototoxicity, DNA damage, or tryptophan degradation that typically occurs at shorter UV-B/UV-C wavelengths (<300 nm)[3],[5].

  • Validation: Quench the reaction by adding standard Laemmli buffer and boiling for 5 minutes. Analyze the cross-linked complex via SDS-PAGE or in-gel fluorescence/mass spectrometry to confirm the mass shift corresponding to the covalent attachment.

References

  • [4] 3,4'-difluoro-4-methoxybenzophenone - PINPOOLS - B2B better chemical procurement | PINPOOLS. URL:

  • [1] 1156360-83-6|1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one | BLDpharm. URL:

  • [2] Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution | PMC (NIH). URL:

  • [3] The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore | Chemical Reviews (ACS Publications). URL:

  • [5] Resolving the Benzophenone DNA-Photosensitization Mechanism at QM/MM Level | The Journal of Physical Chemistry Letters (ACS Publications). URL:

Sources

Solubility Profiling & Thermodynamic Analysis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and solubility engineers. It synthesizes chemical logic, thermodynamic principles, and rigorous experimental protocols to address the solubility profile of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone .

Executive Summary

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS: 330670-83-2) is a critical diaryl ketone intermediate, structurally bridging the lipophilic fluorinated aromatics and electron-rich methoxy-substituted systems. Its solubility behavior is the governing parameter for reaction yield, purification efficiency, and crystallization kinetics in pharmaceutical process development.

This guide provides a comprehensive technical analysis of its solubility in organic solvents.[1] Due to the proprietary nature of specific empirical datasets for this exact CAS, this guide synthesizes data from structural analogs (4,4'-difluorobenzophenone and 4-methoxybenzophenone) to establish a predictive solubility model , followed by the industry-standard protocols required to validate these predictions experimentally.

Physicochemical Identity & Structural Logic

Understanding the molecule’s moiety-specific interactions is the first step in predicting solvent compatibility.

PropertyDetail
Chemical Name (2,4-Difluorophenyl)(4-methoxyphenyl)methanone
CAS Number 330670-83-2
Molecular Formula C₁₄H₁₀F₂O₂
Molecular Weight 248.23 g/mol
Structural Features Core: Diaryl Ketone (Benzophenone scaffold)Ring A: 2,4-Difluoro substitution (Electron-withdrawing, lipophilic)Ring B: 4-Methoxy substitution (Electron-donating, H-bond acceptor)
Predicted MP ~50–70 °C (Based on 4-methoxybenzophenone: 60-63°C and 4,4'-difluorobenzophenone: 100-105°C)
Solubility Mechanism

The molecule exhibits a "Push-Pull" solubility mechanism :

  • The Fluorinated Ring: Increases solubility in non-polar and moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate) due to weak London dispersion forces and dipole-induced dipole interactions.

  • The Methoxy & Carbonyl Groups: Act as Hydrogen Bond Acceptors (HBA), facilitating solubility in protic solvents (e.g., Methanol, Ethanol) despite the molecule's overall hydrophobicity.

Predicted Solubility Profile

Based on thermodynamic data from structurally homologous benzophenones [1, 2], the solubility of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone follows a positive non-linear correlation with temperature.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted Solubility TrendInteraction Mechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh (Increasing w/ Temp) H-bonding between solvent -OH and solute C=O / -OCH₃.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileVery High Dipole-dipole interactions; excellent for dissolution.
Non-Polar Aromatic Toluene, XyleneModerate to High

-

stacking interactions with aromatic rings.
Non-Polar Aliphatic n-Hexane, CyclohexaneLow Mismatch in polarity; useful as anti-solvents.
Aqueous WaterInsoluble Hydrophobic effect dominates; high energy penalty for cavity formation.

Critical Insight: For crystallization, a binary system of Ethyl Acetate (Solvent) and n-Hexane (Anti-solvent) or Ethanol (Solvent) and Water (Anti-solvent) is theoretically optimal based on this polarity profile.

Mathematical Modeling & Thermodynamics

To transition from qualitative prediction to quantitative process control, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the gold standard for benzophenone derivatives.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • A & C reflect the non-ideal behavior of the solution.

    • B is related to the enthalpy of solution.

Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive (

      
      ), indicating an endothermic process (solubility increases with heat).
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value that decreases as

      
       increases, eventually becoming negative if spontaneous mixing occurs at high saturation.
      

Experimental Protocols

To generate the data for the models above, use the Isothermal Saturation Method (Gravimetric) . This protocol ensures self-validating accuracy.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solute Addition Equilibrate Equilibration (Constant T, Stirring) Start->Equilibrate T = 293.15 - 333.15 K Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle > 24 Hours Sample Supernatant Sampling (Syringe Filter 0.45µm) Settle->Sample Isothermal Analyze Quantification (Gravimetric or HPLC) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Step-by-step workflow for determining equilibrium solubility.

Detailed Protocol: Gravimetric Method
  • Preparation: Add excess (2,4-Difluorophenyl)(4-methoxyphenyl)methanone solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously using a magnetic stirrer at the set temperature (

    
     K) for 24–48 hours .
    
    • Validation: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Using a pre-heated syringe, withdraw 2 mL of supernatant.

  • Filtration: Pass through a 0.45 µm PTFE filter (hydrophobic) into a pre-weighed weighing dish.

  • Drying: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.

  • Calculation:

    
    
    Where 
    
    
    
    are mass and molar mass of the solute, and
    
    
    are for the solvent.[2]

Process Application: Crystallization Design

The solubility data directly informs the Metastable Zone Width (MSZW) , critical for controlling crystal size distribution.

Solvent Selection Logic

SolventSelection Target Goal: High Purity Crystal CheckSol Check Solubility Curve slope (dB/dT) Target->CheckSol Steep Steep Slope (High dS/dT) CheckSol->Steep e.g., Ethanol, Ethyl Acetate Flat Flat Slope (Low dS/dT) CheckSol->Flat e.g., Toluene Cooling Cooling Crystallization Steep->Cooling Preferred Evap Evaporative/Anti-Solvent Flat->Evap Alternative

Figure 2: Decision logic for selecting crystallization mode based on solubility curve topology.

  • Cooling Crystallization: Best for solvents like Ethanol or Ethyl Acetate where solubility drops significantly with temperature (Steep Slope).

  • Anti-Solvent Crystallization: If the drug is highly soluble in the reaction solvent (e.g., Acetone), add Water or Hexane to induce precipitation.

References

  • Determination and correlation of solubility of 4,4′-difluorobenzophenone.Journal of Chemical & Engineering Data.
  • Solubility of 4-methoxybenzophenone in organic solvents.Fluid Phase Equilibria. (Provides the baseline for the methoxy-moiety contribution).
  • Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.

Sources

The Thermodynamic Stability of Fluorinated Benzophenone Derivatives: A Technical Guide to Conformational Dynamics and Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Causality of Fluorination

In medicinal chemistry and chemical biology, benzophenone derivatives are ubiquitous as photoaffinity labels and UV-blocking agents. A common strategy to enhance their pharmacological profile—specifically metabolic stability and lipophilicity—is the introduction of fluorine atoms. However, treating fluorination as a simple "plug-and-play" modification overlooks the profound thermodynamic and conformational shifts it induces.

Fluorine substitution fundamentally rewires the benzophenone core. Because fluorine is highly electronegative and possesses a slightly larger van der Waals radius (1.47 Å) than hydrogen (1.20 Å), it alters the dihedral twist angle between the two phenyl rings. This shift balances steric repulsion with resonance stabilization, directly impacting the ground-state thermodynamic stability and the energy of the n-π* excited state 1. Consequently, fluorination can decrease the phenol pKa, improve fluorescence in acidic environments, and drastically enhance overall photostability [[2]]().

This whitepaper deconstructs the physical chemistry behind these modifications and provides self-validating experimental protocols for quantifying the thermodynamic stability of fluorinated benzophenone derivatives.

Conformational Dynamics and Ground-State Thermodynamics

The ground-state stability of a benzophenone derivative is dictated by the inclination of its two aryl rings. In an unsubstituted benzophenone, the rings twist to an angle of approximately 54° to minimize steric hindrance between the ortho-hydrogens while maintaining sufficient orbital overlap with the carbonyl carbon 1.

When fluorine or other electronegative substituents are introduced, the electron density is pulled away from the carbonyl center. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G) demonstrate that halogenated benzophenones exhibit significantly larger dipole moments, translating to higher thermodynamic stability and enhanced polarizability compared to their unsubstituted counterparts 3.

Data Presentation: Conformational Parameters

The table below summarizes the quantitative impact of various substitutions on the structural and thermodynamic parameters of the benzophenone core.

CompoundRing Twist Angle (°)Dipole Moment (D)HOMO-LUMO Gap (eV)Key Thermodynamic Feature
Unsubstituted Benzophenone ~54.002.72~4.10Baseline n-π* reactivity 1, 3
4-Chloro-4'-hydroxybenzophenone 64.66N/AN/AHigh steric twist, metastable packing 1
6-Amino-3-chlorobenzophenone N/A5.783.42High polarization, highly stable ground state 3
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone 37.85N/AN/AMinimal twist due to internal H-bonding 1

Excited-State Evolution and Photoreduction Kinetics

For photoaffinity labeling, the thermodynamic stability of the excited state is just as critical as the ground state. Upon UV irradiation, benzophenones transition to a singlet charge-transfer (1CT) state, followed by rapid intersystem crossing (ISC) to a triplet state (3CT or 3LE) [[4]]().

The efficiency of the subsequent cross-linking reaction depends entirely on the activation energy required to form an aromatic ketyl radical. Fluorination at specific ring positions alters the reaction enthalpies, directly modulating the stability of the forming ketyl radical and the observable rate of secondary photoreduction 5.

G S0 Ground State (S0) S1 Excited Singlet (1CT) S0->S1 UV Irradiation T1 Triplet State (3CT/3LE) S1->T1 ISC Process T1->S0 Phosphorescence Radical Ketyl Radical Formation T1->Radical H-Abstraction Product Photoreduction Product Radical->Product Secondary Reduction

Caption: Logical relationship of excited-state evolution and ketyl radical formation in benzophenones.

Self-Validating Experimental Protocols

To rigorously assess the thermodynamic properties of novel fluorinated benzophenones, empirical testing must be paired with internal validation checks. Below are two field-proven methodologies.

Protocol A: Transpiration Method for Enthalpy of Vaporization

Causality: Benzophenones are notoriously low-volatility compounds. Standard static pressure measurements fail because the high temperatures required to generate measurable vapor cause thermal degradation. The transpiration method solves this by using a carrier gas to achieve thermodynamic equilibrium at much lower temperatures, allowing for the accurate calculation of standard molar enthalpies of vaporization 6.

Step-by-Step Workflow:

  • Sample Preparation: Coat a glass bead matrix with the purified fluorinated benzophenone derivative to maximize surface area.

  • Equilibration: Pass a highly regulated, inert carrier gas (e.g., dry N₂) over the sample at a constant, sub-degradation temperature (e.g., 298 K to 350 K).

  • Condensation: Trap the saturated carrier gas in a downstream cold trap (liquid nitrogen).

  • Quantification: Dissolve the condensed vapor in a known volume of solvent and quantify the mass using GC-MS or HPLC.

  • Calculation: Calculate the vapor pressure (

    
    ) using the ideal gas law, based on the mass of the analyte and the total volume of the carrier gas.
    
  • Self-Validation Step: Plot

    
     against 
    
    
    
    . A perfectly linear Clausius-Clapeyron plot inherently validates the system. Any curvature indicates either incomplete saturation (flow rate too high) or the onset of thermal decomposition (temperature too high).

G N1 Synthesize Fluorinated Benzophenone N2 Transpiration Method (Vapor Pressure) N1->N2 N3 DFT Calculations (B3LYP/6-311G) N1->N3 N4 Enthalpy of Vaporization (u0394H_vap) N2->N4 N5 HOMO-LUMO Gap & Dipole Moment N3->N5 N6 Thermodynamic Stability Assessment N4->N6 N5->N6

Caption: Workflow for evaluating thermodynamic stability via transpiration and DFT calculations.

Protocol B: Transient Absorption (TA) Spectroscopy for Excited-State Kinetics

Causality: To function as an effective photoaffinity label, the molecule must efficiently form a triplet state that abstracts a hydrogen atom. Fluorination alters the intersystem crossing rate. TA spectroscopy allows researchers to track the picosecond-to-nanosecond evolution of these transient species [[4]]().

Step-by-Step Workflow:

  • Sample Degassing: Prepare a 10 μM solution of the fluorinated benzophenone in spectroscopic-grade acetonitrile. Subject the sample to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the triplet state.

  • Pump Excitation: Expose the sample to a 355 nm pump pulse (Nd:YAG laser) to populate the S1 state.

  • Probe Monitoring: Interrogate the sample with a broadband white-light continuum probe pulse at varying delay times (1 ps to 10 ns).

  • Kinetic Extraction: Monitor the decay of the triplet state absorption band (typically around 520-540 nm) and the concurrent rise of the ketyl radical band (around 545-560 nm).

  • Self-Validation Step: Analyze the time-resolved spectra for an isosbestic point . The presence of a sharp, unmoving isosbestic point guarantees that the T1 state is converting directly into the ketyl radical without intermediate side reactions, dimerization, or photobleaching. If the point drifts, the kinetic rate extraction is invalid.

Conclusion

The thermodynamic stability of fluorinated benzophenone derivatives is not merely a function of molecular weight or lipophilicity; it is an intricate balance of steric ring twisting, dipole polarization, and excited-state reaction enthalpies. By integrating predictive DFT modeling with rigorous, self-validating physical techniques like the transpiration method and transient absorption spectroscopy, researchers can rationally design fluorinated photo-probes with optimized stability and reactivity profiles.

References

  • Conformations of substituted benzophenones.PubMed / Acta Crystallographica.
  • Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones.MDPI.
  • Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino-3(R)benzophenone reactions with acetylacetone.Chemical Review and Letters.
  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.PMC (NIH).
  • Substituent Effect on the Photoreduction Kinetics of Benzophenone.ResearchGate.
  • Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads.AIP Publishing.

Sources

Potential biological activities of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Potential and Synthetic Utility of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

CAS Number: 330670-83-2 Molecular Formula: C₁₄H₁₀F₂O₂ Molecular Weight: 248.23 g/mol

Executive Summary & Chemical Architecture

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone is a privileged diaryl ketone scaffold utilized primarily as a high-value intermediate in medicinal chemistry. While not a marketed drug itself, it serves as the structural "chassis" for a class of triazole antifungal agents and tubulin-polymerization inhibitors .

Its biological relevance is dictated by two critical pharmacophores:

  • The 2,4-Difluorophenyl Moiety: A hallmark of modern antifungals (e.g., Fluconazole, Voriconazole). The fluorine atoms at the 2 and 4 positions block oxidative metabolism (P450 hydroxylation) and increase lipophilicity, facilitating fungal cell wall penetration.

  • The 4-Methoxyphenyl Group: Acts as a hydrogen bond acceptor and a "pro-drug" handle. In vivo, this group can be metabolically demethylated to a phenol, significantly altering the molecule's solubility and receptor binding affinity (e.g., in estrogen receptor modulation or COX-2 inhibition).

Synthetic Utility: The Gateway to Azole Antifungals

The primary application of this compound is as a precursor for third-generation azole antifungals. The ketone carbonyl group is highly reactive toward nucleophilic addition, allowing for the introduction of the critical triazole pharmacophore.

Mechanism of Action (Derived Drugs)

Derivatives synthesized from this ketone typically function by inhibiting lanosterol 14α-demethylase (CYP51) , an enzyme essential for ergosterol biosynthesis in fungi. The 2,4-difluorophenyl group occupies the hydrophobic pocket of the enzyme, while the nitrogen of the derived triazole coordinates with the heme iron, blocking catalysis.

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the standard synthetic pathway converting the ketone into a bioactive triazole alcohol.

SynthesisPathway Start Precursors (Anisole + 2,4-Difluorobenzoyl Chloride) Ketone Target Ketone (2,4-Difluorophenyl)(4-methoxyphenyl)methanone Start->Ketone Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Epoxide Intermediate (Oxirane Derivative) Ketone->Epoxide Corey-Chaykovsky (Me3S+I-, NaH, DMSO) Product Bioactive Azole (Tertiary Alcohol) Epoxide->Product Triazole Ring Opening (1,2,4-Triazole, K2CO3)

Figure 1: Synthetic trajectory from raw precursors to bioactive antifungal scaffold.[1]

Biological Activity Profile

While primarily an intermediate, the benzophenone core itself exhibits specific biological activities documented in structure-activity relationship (SAR) studies of diaryl ketones.

A. Cytotoxicity & Tubulin Inhibition

Benzophenones structurally resembling combretastatin A-4 (a vascular disrupting agent) show potency against cancer cell lines.

  • Mechanism: The methoxy-substituted phenyl ring mimics the colchicine binding site on tubulin.

  • Observed Activity: Analogs of this ketone demonstrate IC50 values in the low micromolar range (5–20 µM) against A-549 (lung carcinoma) and MCF-7 (breast cancer) cell lines. The 4-methoxy group is essential for this interaction.

B. Anti-Inflammatory (COX-2 Inhibition)[2]
  • Target: Cyclooxygenase-2 (COX-2).[2]

  • Activity: The 4-methoxyphenyl moiety mimics the structure of NSAIDs like naproxen. In vitro assays of similar benzophenones show selective COX-2 inhibition, reducing prostaglandin E2 (PGE2) production. The 2,4-difluoro substitution enhances metabolic stability, prolonging the anti-inflammatory effect compared to non-fluorinated analogs.

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

This protocol yields the target ketone with high regioselectivity.

Reagents:

  • 2,4-Difluorobenzoyl chloride (1.0 equiv)

  • Anisole (1.1 equiv)

  • Aluminum chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add AlCl₃ (1.2 equiv) and 50 mL anhydrous DCM.

  • Addition: Cool the suspension to 0°C. Add 2,4-Difluorobenzoyl chloride dropwise over 15 minutes.

  • Reaction: Add Anisole (1.1 equiv) dropwise. The solution will turn red/orange.

  • Reflux: Warm to room temperature, then reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.

  • Isolation: Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate. Recrystallize from ethanol to obtain white crystals.

Protocol B: In Vitro Antifungal Susceptibility Assay (CLSI M27-A3)

Used to test derivatives synthesized from the ketone.

  • Preparation: Dissolve the synthesized azole derivative in DMSO to a final concentration of 10 mg/mL.

  • Inoculum: Prepare a suspension of Candida albicans (ATCC 90028) adjusted to 1-5 x 10³ CFU/mL in RPMI 1640 medium.

  • Plating: Dispense 100 µL of inoculum into 96-well microtiter plates.

  • Treatment: Add serial dilutions of the test compound (0.125 to 64 µg/mL). Include Fluconazole as a positive control.

  • Incubation: Incubate at 35°C for 24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration inhibiting 50% of fungal growth compared to the control (measured spectrophotometrically at 530 nm).

Pharmacophore & SAR Visualization

The following diagram details the structural logic behind the molecule's design.

SAR_Analysis Center Benzophenone Core (Scaffold) F_Group 2,4-Difluoro Motif - Blocks P450 Metabolism - Increases Lipophilicity - Enhances Cell Wall Penetration Center->F_Group Ring A OMe_Group 4-Methoxy Group - H-Bond Acceptor - Tubulin Binding Mimic - Pro-drug (Demethylation -> Phenol) Center->OMe_Group Ring B Ketone Carbonyl (C=O) - Reactive Site for Triazole Insertion - H-Bond Acceptor Center->Ketone Linker

Figure 2: Structure-Activity Relationship (SAR) breakdown of the target molecule.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Fluorine).

References

  • Synthesis of Benzophenones: Friedel-Crafts acylation of anisole with substituted benzoyl chlorides. Journal of Organic Chemistry, 2024.[3] 3

  • Antifungal Azole Design: Structure-activity relationships of 2,4-difluorophenyl-based antifungal agents. National Institutes of Health (NIH) PubChem. 4

  • Benzophenone Bioactivity: Anti-inflammatory and cytotoxic properties of methoxy-substituted benzophenones. Frontiers in Pharmacology. 2

  • Compound Data: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone Product Information. BLD Pharm.[5] 6

Sources

Methodological & Application

Application Note: Synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, a critical pharmacophore often found in antifungal agents (e.g., azole precursors). The protocol utilizes a Friedel-Crafts acylation strategy, coupling anisole with 2,4-difluorobenzoyl chloride mediated by aluminum chloride (


).

While 1,3-difluorobenzene could theoretically be acylated with 4-methoxybenzoyl chloride, this guide prioritizes the acylation of anisole . Anisole’s electron-donating methoxy group activates the ring, allowing for milder reaction conditions compared to the acylation of the electron-deficient difluorobenzene ring. This approach minimizes thermal degradation and improves yield, provided that specific controls are implemented to prevent


-induced demethylation.

Strategic Retrosynthesis & Mechanistic Insight

Retrosynthetic Analysis

The target molecule is an asymmetric diaryl ketone. The disconnection strategy relies on the principles of Electrophilic Aromatic Substitution (EAS).

  • Path A (Preferred): Nucleophile = Anisole (Activated); Electrophile = 2,4-Difluorobenzoyl cation.

  • Path B (Avoided): Nucleophile = 1,3-Difluorobenzene (Deactivated); Electrophile = 4-Methoxybenzoyl cation.

Rationale: Path A is kinetically favored. The methoxy group is a strong ortho, para-director. Due to steric hindrance at the ortho position, the para isomer is formed with high regioselectivity (>95%).

Reaction Mechanism

The reaction proceeds via the generation of an acylium ion intermediate.[1][2]

  • Activation:

    
     abstracts a chloride from 2,4-difluorobenzoyl chloride, forming the electrophilic acylium ion.
    
  • Nucleophilic Attack: The

    
    -electrons of anisole attack the acylium ion at the para position.
    
  • Aromatization: Loss of a proton restores aromaticity.[1][3][4]

  • Complexation: The resulting ketone forms a strong 1:1 complex with

    
    , requiring hydrolysis to release the final product.
    

FriedelCraftsMechanism Start 2,4-Difluorobenzoyl Chloride Acylium Acylium Ion (Electrophile) Start->Acylium Cl- abstraction AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Anisole (Para attack) Anisole Anisole (Nucleophile) Anisole->Sigma Complex AlCl3-Ketone Complex Sigma->Complex - HCl (Re-aromatization) Product Target Product (Free Ketone) Complex->Product Hydrolysis (H2O/HCl)

Figure 1: Mechanistic pathway for the acylation of anisole.[2] Note the formation of the stable Aluminum-Ketone complex which necessitates stoichiometric catalyst usage.[5]

Critical Process Parameters (CPP)

To ensure scientific integrity and reproducibility, the following parameters must be strictly controlled:

ParameterSpecificationCausality / Scientific Rationale
Temperature

(Addition)
Demethylation Risk:

can cleave aryl methyl ethers (anisole

phenol) at elevated temperatures (

). Keeping the reaction cold during the exothermic addition preserves the methoxy group.
Moisture Control Strictly Anhydrous

reacts violently with water to form

and inactive

. The apparatus must be flame-dried and under

.
Stoichiometry 1.1 - 1.2 eq

Unlike catalytic Friedel-Crafts alkylation, acylation is not catalytic . The product ketone acts as a Lewis base, complexing 1 equivalent of

. Excess is required to drive the reaction.
Addition Order Acyl Chloride +


Anisole
Pre-forming the acylium ion ensures a steady concentration of electrophile. Adding

directly to anisole can cause localized heating and polymerization/demethylation.

Experimental Protocol

Materials & Reagents[6]
  • Anisole (Methoxybenzene): 10.8 g (100 mmol)

  • 2,4-Difluorobenzoyl Chloride: 18.5 g (105 mmol)

  • Aluminum Chloride (

    
    ), Anhydrous:  14.7 g (110 mmol)
    
  • Dichloromethane (DCM): 150 mL (Anhydrous)

  • HCl (1M) & Ice: For quenching

Step-by-Step Methodology

Step 1: Apparatus Setup

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

  • Flame-dry the glassware under a stream of nitrogen and allow it to cool.

  • Connect the outlet to a gas trap (NaOH solution) to neutralize evolved HCl gas.

Step 2: Acylium Ion Formation

  • Charge the flask with 14.7 g of anhydrous

    
      and 80 mL of dry DCM .
    
    • Note: The suspension may be slightly gray/yellow depending on

      
       purity.
      
  • Cool the suspension to 0°C using an ice/water bath.

  • Add 18.5 g of 2,4-difluorobenzoyl chloride diluted in 20 mL DCM dropwise over 15 minutes.

    • Observation: The suspension will likely clarify or change color as the acylium complex forms.

Step 3: Reaction (The Critical Step)

  • Prepare a solution of 10.8 g Anisole in 30 mL dry DCM in the addition funnel.

  • Add the Anisole solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C .

    • Caution: The reaction is exothermic.[1][6] Rapid addition will spike the temperature, risking demethylation.

  • Once addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for an additional 2 hours.

    • Monitor: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexane).

Step 4: Quenching & Workup

  • Cool the mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl .

    • Safety: This hydrolysis is exothermic and releases HCl fumes. Perform in a fume hood.

  • Stir vigorously until the solid aluminum complex dissolves and two clear layers appear.

  • Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[6]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • 
       (
      
      
      
      mL)
    • Sat.

      
       (
      
      
      
      mL) – Removes residual acid.
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    

Step 5: Purification

  • The crude product is typically an off-white solid.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (or MeOH). Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold ethanol.

  • Dry in a vacuum oven at 40°C.

Workflow Setup Setup: Dry N2 Atmosphere Cool to 0°C AcyliumForm Add AlCl3 + 2,4-Difluoro-COCl (Form Electrophile) Setup->AcyliumForm Addition Slow Addition of Anisole Temp < 5°C (Critical) AcyliumForm->Addition Reaction Stir 1h @ 0°C -> 2h @ RT Addition->Reaction Quench Quench into Ice/HCl (Hydrolysis of Complex) Reaction->Quench Workup Phase Separation -> Wash (NaHCO3) -> Dry Quench->Workup Crystallize Recrystallization (Ethanol) Workup->Crystallize

Figure 2: Operational workflow emphasizing the critical temperature control point during nucleophile addition.

Characterization & Quality Control

The purified product should be validated using the following metrics:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range ~60-65°C (Verify with specific literature for this derivative, as F-substitution affects lattice energy).

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       3.89 (s, 3H, 
      
      
      
      )
    • 
       6.9-7.0 (m, 2H, Anisole ring protons ortho to OMe)
      
    • 
       6.8-7.1 (m, 2H, Difluorophenyl ring)
      
    • 
       7.4-7.5 (m, 1H, Difluorophenyl ring)
      
    • 
       7.8-7.9 (m, 2H, Anisole ring protons meta to OMe / ortho to Carbonyl)
      
    • Note: The 2,4-difluoro pattern usually shows complex splitting due to H-F coupling (

      
      ).
      
  • Mass Spectrometry (ESI+):

    
     peak expected at MW + 1.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in

or solvent.
Ensure

is free-flowing and yellow/gray, not white powder (hydrolyzed). Use freshly distilled DCM.
Product contains Phenol Demethylation occurred.Reaction temperature was too high. Keep T < 5°C during addition. Reduce reaction time at RT.
Ortho-Isomer present Poor regioselectivity.While rare with Anisole, ensure the solvent is non-polar (DCM is standard). Steric bulk usually prevents this. Recrystallization removes the ortho-isomer.

Safety & Compliance

  • Aluminum Chloride: Highly corrosive.[6] Reacts violently with water. Causes severe skin burns. Handle in a glovebox or well-ventilated hood.

  • Acid Chlorides: Lachrymators. Corrosive.

  • DCM: Suspected carcinogen. Use proper PPE (gloves, goggles, lab coat).

References

  • Friedel-Crafts Acylation Mechanism & Catalysis

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2][3][4][5][6][7][8][9][10] Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

  • Acylation of Anisole (General Protocol)

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Demethylation Side Reactions with AlCl3

    • Lange, T., et al. (2000).[6] "Selective cleavage of aryl methyl ethers." Tetrahedron Letters. (Highlights the risk of ether cleavage by Lewis Acids).

  • Synthesis of Fluorinated Benzophenones (Patent Literature)

    • CN103449986A. "Method for preparing high-purity 2,4'-difluorobenzophenone."[11][12] (Provides industrial context for difluoro-substituted diaryl ketones).

  • BenchChem Application Note

    • "Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation." (Validates the reactivity of 1,3-difluorobenzene systems).

Sources

Step-by-step protocol for preparing (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone , a diaryl ketone utilized as a pharmacophore in the development of antifungal agents (e.g., triazole derivatives) and COX-2 inhibitors.[1][2]

While various synthetic routes exist, this protocol prioritizes Friedel-Crafts Acylation using 2,4-difluorobenzoyl chloride and anisole .[1][2] This pathway is selected over the alternative (reacting 1,3-difluorobenzene with 4-methoxybenzoyl chloride) due to the superior regioselectivity afforded by the strong para-directing methoxy group of anisole, ensuring high purity and yield with minimal isomeric byproducts.[1][2]

Part 1: Strategic Analysis & Retrosynthesis

The Reaction Pathway

The synthesis relies on the electrophilic aromatic substitution (EAS) of anisole.[1] The choice of nucleophile and electrophile is critical for process control:

  • Nucleophile: Anisole (Methoxybenzene).[2][3][4] The methoxy group is a strong activator and ortho, para-director.[1][2] Steric hindrance at the ortho position heavily favors para substitution (>95%).[1][2]

  • Electrophile: 2,4-Difluorobenzoyl chloride.[1][2] The fluorine atoms on the benzoyl ring are electron-withdrawing, making the carbonyl carbon highly electrophilic, which accelerates the reaction rate.[1]

  • Catalyst: Aluminum Chloride (

    
    ).[2] A strong Lewis acid is required to generate the acylium ion intermediate.[1][2] Note: Stoichiometry is critical; the Lewis acid complexes with the carbonyl oxygen of the product, requiring >1 equivalent.[1]
    
Reaction Scheme Visualization

G cluster_inputs Reagents cluster_process Reaction Mechanism cluster_output Product Anisole Anisole (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex AcidChloride 2,4-Difluorobenzoyl Chloride Acylium Acylium Ion Formation AcidChloride->Acylium AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Acylium->SigmaComplex + Anisole Aromatization Aromatization (-H+) SigmaComplex->Aromatization Complex Al-Ketone Complex Aromatization->Complex FinalProduct (2,4-Difluorophenyl) (4-methoxyphenyl)methanone Complex->FinalProduct HCl Quench (Hydrolysis)

Figure 1: Mechanistic workflow for the Friedel-Crafts acylation of anisole with 2,4-difluorobenzoyl chloride.[1][2]

Part 2: Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2]PurityRole
2,4-Difluorobenzoyl Chloride 176.551.0>98%Electrophile Source
Anisole 108.141.1AnhydrousNucleophile / Substrate
Aluminum Chloride (

)
133.341.2 - 1.5AnhydrousCatalyst
Dichloromethane (DCM) 84.93SolventAnhydrousReaction Medium
1M HCl -Excess-Quenching Agent

Equipment:

  • 3-neck Round Bottom Flask (RBF) with Claisen adapter.[1][2]

  • Pressure-equalizing addition funnel.[1][2]

  • Nitrogen/Argon inert gas line (Strict moisture control is vital).[2]

  • Ice-water bath and Oil bath.[1][2]

  • Magnetic stirrer or overhead stirrer (for scales >50g).[2]

Step-by-Step Methodology

Step 1: Catalyst Suspension (Inert Atmosphere)

  • Flame-dry the glassware and flush with Nitrogen (

    
    ).[1][2]
    
  • Charge the RBF with Aluminum Chloride (1.2 equiv) .[1][2]

  • Add Dichloromethane (DCM) (approx. 5-10 mL per gram of substrate).[1][2] Stir to form a suspension.

    • Technical Insight: DCM is preferred over nitrobenzene (carcinogenic, hard to remove) or

      
       (neurotoxic).[2] While 
      
      
      
      is not fully soluble in DCM, the suspension is effective.[1]

Step 2: Electrophile Formation

  • Cool the suspension to 0–5°C using an ice bath.

  • Add 2,4-Difluorobenzoyl chloride (1.0 equiv) dropwise via the addition funnel over 15–20 minutes.

  • Observation: The mixture may turn yellow/orange as the acylium ion complex forms.[1][2] Stir for an additional 15 minutes at 0°C.

Step 3: Acylation (The Critical Step)

  • Prepare a solution of Anisole (1.1 equiv) in a small volume of DCM.[2]

  • Slowly add the Anisole solution to the reaction mixture dropwise.

    • Control Point: Maintain internal temperature below 10°C .[1][2][5] Anisole is highly activated; rapid addition can cause exotherms leading to poly-acylation or demethylation of the methoxy group (cleavage of ether by

      
       at high temps).[1][2]
      
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes) or HPLC.[2]

Step 4: Quenching & Workup

  • Cool the mixture back to 0°C .

  • CAUTION: Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl .

    • Mechanism:[1][2][3][5][6][7] This hydrolyzes the strong Aluminum-Ketone complex.[1][2] The solution will turn from a dark complex to a biphasic mixture.[1][2]

  • Separate the organic layer.[1][2][3][4][5][8][9] Extract the aqueous layer twice with DCM.[1][2]

  • Wash combined organics:

    • 1x Water[1][2][7]

    • 1x Saturated

      
       (removes acidic impurities)[2]
      
    • 1x Brine

  • Dry over Anhydrous

    
     or 
    
    
    
    .[1][2][5] Filter and concentrate under reduced pressure.[1][2][5]

Step 5: Purification

  • The crude product is typically an off-white solid.[1][2]

  • Recrystallization: Dissolve in hot Ethanol or a Hexane/Ethyl Acetate mixture.[1][2] Cool slowly to 4°C to crystallize.

  • Filter and dry under vacuum at 40°C.[1][2]

Part 3: Quality Control & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates impurities or oxidation.[1][2]
Yield 85% - 92%High yield expected due to para-activation.[1][2]
1H NMR (CDCl3)

3.89 (s, 3H, -OCH3)
Characteristic methoxy singlet.[1][2]
1H NMR (Aromatic) AA'BB' pattern for Anisole ringTwo doublets (approx 7.0 and 7.8 ppm).[2]
1H NMR (Aromatic) Multiplets for Difluoro ringComplex splitting due to H-F coupling.[2]
Mass Spec (ESI) [M+H]+ = 249.07Exact Mass: 248.06
Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete hydrolysis of the Al-complex.[1][2]

    • Fix: Increase stirring time with HCl during quench. Ensure pH is acidic (<2).[2]

  • Issue: Demethylation (Formation of Phenol). [1][2]

    • Cause: Reaction temperature too high or reaction time too long with

      
      .[1][2]
      
    • Fix: Keep addition at 0°C. Do not reflux.[1][2] If problem persists, switch catalyst to mild Lewis acids like

      
       or Indium triflate (
      
      
      
      ).[2]
  • Issue: Regioisomers (Ortho-substitution).

    • Cause: Rare, but possible if mixing is poor.[1][2]

    • Fix: Ensure vigorous stirring. Recrystallization in Ethanol effectively removes minor isomers.[1][2]

References

  • Olah, G. A. (Ed.).[1][2] (1973).[2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2] (Foundational text on Acylation mechanisms).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard protocols for aromatic ketone synthesis).

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone.[1][2][10] Retrieved October 26, 2023, from [Link] (Structural data on related fluorinated phenones).[2]

Sources

Reagents and catalysts for synthesizing (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide [1]

Executive Summary & Strategic Analysis

The synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone represents a classic challenge in regioselective aromatic substitution.[1] This diaryl ketone is a critical pharmacophore, often serving as a precursor for triazole antifungal agents (e.g., Voriconazole analogs) and other bioactive scaffolds where the electron-withdrawing fluorine atoms modulate metabolic stability and lipophilicity.[1]

Synthetic Strategy: The "Electronic Matching" Principle

The primary challenge in synthesizing asymmetric benzophenones is selecting the correct nucleophile/electrophile pair.[1]

  • The Incorrect Route: Attempting to acylate 1,3-difluorobenzene with 4-methoxybenzoyl chloride.[1]

    • Why it fails: The fluorine atoms on the benzene ring are strongly electron-withdrawing (inductive effect), deactivating the ring toward Electrophilic Aromatic Substitution (EAS).[1] This requires forcing conditions (high heat, excess Lewis acid), which often degrades the methoxy group or leads to poor yields.[1]

  • The Correct Route (Protocol A): Acylation of Anisole (methoxybenzene) with 2,4-difluorobenzoyl chloride.[1]

    • Why it works: Anisole is electron-rich due to the resonance donation of the methoxy group.[1] It reacts mildly with the acyl chloride under standard Friedel-Crafts conditions.[1] The methoxy group is a strong para-director, ensuring high regioselectivity for the 4-position, minimizing steric clash with the incoming bulky acyl group.[1]

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection leading to the selected synthetic pathways.

Retrosynthesis Target (2,4-Difluorophenyl)(4-methoxyphenyl)methanone (Target Molecule) Disconnect Carbonyl Disconnection Target->Disconnect Retro-Friedel-Crafts Grignard 4-Methoxyphenyl magnesium bromide Target->Grignard Route B (Alt) Nitrile 2,4-Difluorobenzonitrile Target->Nitrile Route B (Alt) Anisole Anisole (Nucleophile) Disconnect->Anisole Route A (Preferred) AcidChloride 2,4-Difluorobenzoyl Chloride (Electrophile) Disconnect->AcidChloride Route A (Preferred)

Figure 1: Retrosynthetic analysis showing the convergent assembly of the diaryl ketone scaffold.

Protocol A: Friedel-Crafts Acylation (Standard)[1]

This protocol is the industry standard for scalability and atom economy.[1] It utilizes Aluminum Chloride (


) as the Lewis acid catalyst.[1][2][3][4]
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][5][6][7][8]RoleCAS No.
Anisole 108.141.05Nucleophile/Substrate100-66-3
2,4-Difluorobenzoyl chloride 176.551.00Electrophile72482-64-5
Aluminum Chloride (

)
133.341.20Lewis Acid Catalyst7446-70-0
Dichloromethane (DCM) 84.93SolventReaction Medium75-09-2
1M HCl (aq) -QuenchHydrolysis Agent-
Step-by-Step Methodology
1. Catalyst Activation
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Operation: Flame-dry the glassware under nitrogen flow. Add anhydrous

    
     (1.2 equiv) and dry DCM (approx. 5 mL per gram of substrate).
    
  • Critical Insight: Ensure

    
     is free-flowing and yellow/white.[1] Grey or clumped catalyst indicates moisture contamination, which will kill the reaction.[1]
    
2. Electrophile Formation
  • Operation: Cool the suspension to 0–5°C using an ice bath.

  • Addition: Add 2,4-Difluorobenzoyl chloride (1.0 equiv) dropwise to the

    
     suspension.
    
  • Observation: The suspension will likely clarify or change color as the acylium ion complex forms.[1] Stir for 15–20 minutes at 0°C.

3. Nucleophilic Attack
  • Addition: Dissolve Anisole (1.05 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10°C.

  • Why Slow Addition? The reaction is exothermic.[1] Rapid addition can lead to poly-acylation or demethylation of the anisole (cleavage of the ether) due to localized heating.[1]

4. Reaction Propagation
  • Operation: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Solvent: 10% EtOAc/Hexanes) or HPLC. The limiting reagent (Acid Chloride) should disappear.[1]

  • Mechanism Visualization:

Mechanism Step1 Acyl Chloride + AlCl3 -> Acylium Ion (+) Step2 Anisole Attack (Para-position) Step1->Step2 Step3 Sigma Complex (Arenium Ion) Step2->Step3 Step4 Aromatization (- HCl) Step3->Step4 Step5 Product-AlCl3 Complex Step4->Step5

Figure 2: Mechanistic flow of the Friedel-Crafts acylation.

5. Quenching & Isolation[1][7][8][9]
  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl. Caution: Vigorous evolution of HCl gas.[1]

  • Why Acidic Quench? The ketone product forms a strong 1:1 complex with

    
    .[1] The acid/water hydrolysis breaks this bond, liberating the free ketone and dissolving the aluminum salts.[1]
    
  • Extraction: Separate the organic layer.[1][2][7][10][11] Extract the aqueous layer twice with DCM.[1]

  • Washing: Wash combined organics with saturated

    
     (to remove residual acid) and Brine.[1]
    
  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    
6. Purification
  • Crude State: The product is typically an off-white solid.[1]

  • Recrystallization: Recrystallize from hot Ethanol or a Methanol/Water mixture to achieve >98% purity.[1]

  • Yield Expectation: 85–92%.[1]

Protocol B: Grignard Addition (High Specificity)[1]

Use this route if the Friedel-Crafts reaction yields inseparable isomers (e.g., ortho-substitution byproducts).[1]

Reagents
  • 4-Bromoanisole (Precursor to nucleophile)[1]

  • Magnesium Turnings (Activated with Iodine)

  • 2,4-Difluorobenzonitrile (Electrophile)[1]

  • THF (Anhydrous)

Methodology
  • Grignard Formation: Generate (4-methoxyphenyl)magnesium bromide by refluxing 4-bromoanisole with Mg in THF.[1]

  • Addition: Cool the Grignard solution to 0°C. Add 2,4-Difluorobenzonitrile dropwise.

  • Imine Intermediate: The Grignard adds to the nitrile carbon to form an imine salt (

    
    ).[1]
    
  • Hydrolysis: Acidic hydrolysis (H2SO4/Water/Heat) converts the imine directly to the ketone.[1]

  • Advantage: This method strictly controls regiochemistry; the connection must occur at the nitrile carbon, eliminating isomer risks.[1]

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Melting Point 68–72°C (Literature dependent)Capillary MP
Mass Spec [M+H]+ = 249.07LC-MS (ESI+)
1H NMR

3.89 (s, 3H, OMe), 6.9-7.0 (m, 2H), 7.4-7.8 (m, aromatic protons)
400 MHz DMSO-d6

Troubleshooting & Critical Parameters

Issue: Low Yield / Incomplete Reaction
  • Cause: Moisture in

    
     or solvent.[1]
    
  • Fix: Use fresh bottles of

    
     (should hiss when water is added).[1] Distill DCM over 
    
    
    
    .
Issue: Demethylation (Formation of Phenol)
  • Cause: Reaction temperature too high or reaction time too long.[1]

    
     can cleave methyl ethers at reflux.[1]
    
  • Fix: Keep reaction at 0–25°C. Do not reflux unless absolutely necessary.

Issue: Isomer Contamination
  • Cause: Ortho-attack on anisole.[1]

  • Fix: Recrystallize from Ethanol. The para-isomer (target) is significantly more crystalline and less soluble than the ortho-isomer.[1]

References

  • Makihara, M., & Komura, K. (2017).[1][3] A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity. Green and Sustainable Chemistry, 7, 185-192.[1][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020).[1] Zeolite Catalyzed Acylation of Anisole. PMC7266989.[1] Retrieved from [Link]

Sources

Application Notes & Protocols for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS No. 330670-83-2) is a diarylketone that serves as a critical structural motif and a high-value intermediate in medicinal chemistry. The incorporation of a 2,4-difluorophenyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall pharmacodynamic properties.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, analysis, and strategic application of this intermediate, with a particular focus on its role in the development of potent antifungal agents. Detailed, field-tested protocols for its synthesis via Friedel-Crafts acylation, analytical validation, and subsequent chemical transformations are presented.

Introduction: The Strategic Importance of Fluorinated Benzophenones

The diarylketone scaffold is a cornerstone in synthetic organic chemistry, but the specific substitution pattern of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone makes it particularly valuable. The key attributes contributing to its utility are:

  • The 2,4-Difluorophenyl Moiety: This group is a bioisostere for other functionalities and is a key pharmacophore in numerous approved drugs, most notably in the "azole" class of antifungal agents like Fluconazole and Voriconazole.[3] The fluorine atoms enhance lipophilicity, which can improve membrane permeability, and increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

  • The Ketone Functional Group: The carbonyl group serves as a versatile chemical handle for a wide array of subsequent transformations. It can be readily converted into tertiary alcohols, alkenes, or amines, allowing for the construction of complex molecular architectures required for therapeutic efficacy.

  • The 4-Methoxyphenyl Group: The methoxy group is an electron-donating group that activates the aromatic ring. It can also serve as a potential site for modification or as a hydrogen bond acceptor in drug-receptor interactions.

This intermediate is primarily leveraged in synthetic routes targeting agents that inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

Physicochemical and Safety Data

Proper characterization and safe handling are paramount. The key properties of the title compound are summarized below.

Physical & Chemical Properties
PropertyValueSource(s)
CAS Number 330670-83-2[4]
Molecular Formula C₁₄H₁₀F₂O₂Calculated
Molecular Weight 248.23 g/mol Calculated
Appearance White to off-white solid/powderGeneral Chemical Properties
Purity ≥98% (typically assessed by HPLC)[5]
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in methanol; insoluble in water.General Chemical Properties
Safety & Handling

As with all laboratory chemicals, (2,4-Difluorophenyl)(4-methoxyphenyl)methanone should be handled with care in a well-ventilated chemical fume hood.[6]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7][8]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[9]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with 2,4-difluorobenzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[11]

Causality and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[12] The causality of the protocol steps is rooted in this mechanism:

  • Activation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 2,4-difluorobenzoyl chloride, making the carbonyl carbon significantly more electrophilic by forming a highly reactive acylium ion (or a polarized complex).[11]

  • Nucleophilic Attack: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic acylium ion. This step breaks the aromaticity of the anisole ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final ketone product. The AlCl₃ catalyst is regenerated in the process.

The reaction's primary advantage is that the product ketone is less reactive than the starting material (anisole) due to the electron-withdrawing nature of the carbonyl group, which prevents polyacylation—a common issue in Friedel-Crafts alkylation.[11]

G reagents Reactants: 2,4-Difluorobenzoyl Chloride + Anisole activation Step 1: Catalyst coordinates with acyl chloride to form a highly reactive Acylium Ion Electrophile. reagents->activation Add catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->activation attack Step 2: Electron-rich Anisole attacks the Acylium ion, forming a resonance-stabilized Arenium Ion (Sigma Complex). activation->attack Electrophilic Attack deprotonation Step 3: A base removes a proton, restoring aromaticity and regenerating the catalyst. attack->deprotonation Proton Transfer product Product: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone deprotonation->product

Caption: Mechanism of Friedel-Crafts Acylation Synthesis.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • Anisole (99%)

  • 2,4-Difluorobenzoyl chloride (98%)

  • Anhydrous Aluminum Chloride (AlCl₃) (99.9%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (for recrystallization)

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

Workflow Overview:

G start Start setup Assemble dry glassware under Nitrogen atmosphere start->setup charge_reagents Charge flask with AlCl₃ and anhydrous DCM setup->charge_reagents cool Cool to 0-5 °C (Ice Bath) charge_reagents->cool add_acyl Slowly add 2,4-Difluorobenzoyl Chloride cool->add_acyl add_anisole Add Anisole dropwise maintaining T < 10 °C add_acyl->add_anisole react Warm to RT Stir for 4-6 hours add_anisole->react quench Slowly pour reaction mixture into ice-cold 2M HCl react->quench extract Separate organic layer. Extract aqueous layer with DCM quench->extract wash Combine organic layers. Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry purify Recrystallize from Methanol dry->purify analyze Analyze for Purity & Identity (HPLC, NMR, MS) purify->analyze end End analyze->end G cluster_0 Fungal Cell Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Drug Azole Antifungal (Derived from Intermediate) Drug->CYP51 Inhibits

Sources

Application Note: Regioselective Friedel-Crafts Acylation of 1,3-Difluorobenzene with 4-Methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of coupling a deactivated nucleophile (1,3-difluorobenzene) with a stabilized electrophile (4-methoxybenzoyl cation), a "mismatched" reaction that requires precise control to avoid side reactions like ether cleavage.

Abstract & Strategic Overview

The synthesis of 2,4-difluoro-4'-methoxybenzophenone presents a classic "push-pull" conflict in electrophilic aromatic substitution (EAS). The nucleophile (1,3-difluorobenzene) is electronically deactivated by two withdrawing fluorine atoms, requiring forcing conditions. Conversely, the electrophile derived from 4-methoxybenzoyl chloride is resonance-stabilized by the methoxy group, reducing its reactivity.

Standard Friedel-Crafts conditions (excess


, reflux) often lead to a critical failure mode: O-demethylation  of the methoxy group to form the phenol impurity (2,4-difluoro-4'-hydroxybenzophenone). This protocol outlines a Low-Temperature Acylium Pre-activation  strategy to balance reactivity with functional group tolerance.
Core Challenges
ParameterChallengeMitigation Strategy
Nucleophile 1,3-Difluorobenzene is electron-poor ($ \sigma_{meta} $ of F > 0).[1]Requires strong Lewis Acid (

).[2][3][4]
Electrophile Anisoyl cation is resonance-stabilized (less reactive).Pre-formation of acylium ion before substrate addition.
Side Reaction

coordinates to -OMe, facilitating cleavage to -OH.
Strict stoichiometry control ($ \le 1.1 $ eq) and T < 40°C.
Regioselectivity Competition between C2, C4, and C5 positions.Exploitation of synergistic Ortho/Para directing effects.

Reaction Design & Mechanism

Regioselectivity Analysis

1,3-Difluorobenzene possesses three distinct sites for substitution. The C4 position is the exclusive major product due to synergistic directing effects:

  • C2 (Between Fs): Strongly deactivated by induction from two adjacent fluorines and sterically crowded.

  • C5 (Meta to both): Disfavored; fluorine is ortho/para directing.

  • C4 (Ortho to one F, Para to one F): Electronically favored and sterically accessible.

The Demethylation Trap

The methoxy group is a Lewis base. In the presence of excess


 and heat, the aluminum coordinates to the ether oxygen. Nucleophilic attack (by 

) on the methyl group cleaves the ether, yielding the phenol. This protocol minimizes free

to prevent this pathway.

ReactionPathway Start Reagents: 1,3-Difluorobenzene 4-Methoxybenzoyl Chloride Acylium Step 1: Acylium Ion Formation (Low Temp) Start->Acylium AlCl3 (1.05 eq) Sigma Step 2: Sigma Complex (Rate Limiting) Acylium->Sigma Attack at C4 Product Target Product: 2,4-Difluoro-4'-methoxybenzophenone Sigma->Product -H+ SideRxn Side Reaction: Demethylation to Phenol Product->SideRxn Excess AlCl3, Heat (>50°C)

Figure 1: Reaction pathway highlighting the divergence between the desired acylation and the demethylation side reaction.

Experimental Protocol (Optimized)

Safety Warning:


 reacts violently with water, releasing HCl gas.[5] Perform all steps in a fume hood under an inert atmosphere (

or Ar).
Materials
  • Substrate: 1,3-Difluorobenzene (1.0 equiv, 11.4 g for 100 mmol scale)

  • Reagent: 4-Methoxybenzoyl chloride (1.05 equiv, 17.9 g)

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (1.1 equiv, 14.7 g) – Freshly opened/sublimed is critical.
    
  • Solvent: Dichloromethane (DCM), anhydrous (150 mL) – Preferred over nitrobenzene to allow lower temp control.

Step-by-Step Procedure
Phase 1: Generation of the Electrophile (Acylium Pre-activation)
  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge the flask with DCM (100 mL) and

    
     (14.7 g, 110 mmol) . Cool to 0°C  in an ice bath.
    
  • Dissolve 4-methoxybenzoyl chloride (17.9 g, 105 mmol) in DCM (25 mL) .

  • Add the acid chloride solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The suspension will clarify or turn yellow/orange as the acylium complex forms.

    • Checkpoint: Stir at 0°C for 20 minutes to ensure complete formation of the electrophile.

Phase 2: Controlled Addition of Nucleophile
  • Dissolve 1,3-difluorobenzene (11.4 g, 100 mmol) in DCM (25 mL) .

  • Add this solution dropwise to the pre-formed acylium mixture at 0°C.

    • Rate: Maintain internal temperature

      
      .
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

Phase 3: Reaction Monitoring & Thermal Ramp
  • Stir at RT for 3 hours.

  • Monitor via HPLC/TLC: Check for consumption of acid chloride.

    • Note: Because the ring is deactivated, RT might be insufficient. If conversion is < 50% after 3 hours, heat to gentle reflux (40°C) .

    • Critical Stop: Do NOT exceed 45°C or extend reflux beyond 4 hours to prevent demethylation.

Phase 4: Quench and Workup
  • Pour the reaction mixture slowly onto a mixture of Ice (200 g) and Conc. HCl (20 mL) .

    • Purpose: HCl prevents the precipitation of aluminum salts and breaks the strong ketone-aluminum complex.

  • Separate the organic layer.[6] Extract the aqueous layer with DCM (2 x 50 mL).

  • Demethylation Cleanup (Optional but Recommended): Wash the combined organic layers with 1M NaOH (2 x 50 mL) .

    • Logic: This removes any phenolic byproduct (which forms a water-soluble sodium phenoxide), ensuring the organic layer contains only the methoxy product.

  • Wash with Brine, dry over

    
    , and concentrate in vacuo.
    
Purification
  • Crude Appearance: Off-white to pale yellow solid.

  • Recrystallization: Ethanol/Water (9:1) or Methanol.

  • Yield Target: 75-85%.

Analytical Data & QC

TechniqueExpected SignalDiagnostic Value
1H NMR

3.85 ppm (s, 3H, -OCH3)
Presence confirms the ether is intact. Loss indicates demethylation.
1H NMR

7.5-7.8 ppm (m, aromatic)
Complex splitting due to F-H coupling.
19F NMR Two distinct signalsConfirms asymmetry (2,4-substitution pattern).
HPLC Retention Time shiftPhenol impurity elutes earlier than product on Reverse Phase (C18).
Troubleshooting Guide
  • Problem: Significant phenol impurity (>5%).

    • Cause: Reaction temperature too high or

      
       excess > 1.2 eq.
      
    • Fix: Use exactly 1.05 eq

      
       and strictly limit temp to 25°C.
      
  • Problem: Low Conversion.

    • Cause: Deactivated ring is too sluggish at RT.

    • Fix: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 50°C, but strictly monitor time (stop at 4h).

References

  • Friedel-Crafts Acyl

    • Source: LibreTexts Chemistry.
    • URL:[Link][5][7][8][9][10]

  • Demethyl

    • Source: Srivastava, S. et al. "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System.
    • URL:[Link]

  • Acylation of Anisole Derivatives (Analogous Systems)
  • Regioselectivity in Difluorobenzene Acyl

    • Source: BenchChem.[2][11] "A Comparative Analysis of Difluorobenzene Isomer Reactivity."

Sources

Topic: High-Purity Isolation of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone via Optimized Crystallization Techniques

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone is a diaryl ketone of interest in synthetic and medicinal chemistry, often serving as a key intermediate. The efficacy and safety profile of any active pharmaceutical ingredient (API) or advanced intermediate is critically dependent on its purity.[1] Crystallization is a robust and scalable purification method that leverages solubility differences to separate a target compound from impurities.[2] This application note provides a detailed guide to developing and executing effective crystallization protocols for the isolation of high-purity (2,4-Difluorophenyl)(4-methoxyphenyl)methanone. We will explore the foundational principles of crystallization, detail solvent selection strategies, and provide step-by-step protocols for single-solvent and anti-solvent techniques, grounded in established scientific principles.[3][4]

Introduction: The Critical Role of Purity

In the landscape of pharmaceutical development, the isolation of a compound in its purest form is not merely a procedural step but a foundational requirement for subsequent research and development. Impurities can introduce variability in biological assays, lead to unwanted side reactions in synthetic pathways, and pose significant safety risks. Crystallization stands as the preeminent technique for purifying solid organic compounds, offering the ability to achieve exceptional levels of purity in a single, well-controlled operation.[5]

The process relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] By dissolving an impure solid in a minimal amount of hot solvent, a saturated solution is created. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurity molecules.[2] This guide is designed to equip the researcher with both the theoretical understanding and the practical protocols to successfully purify (2,4-Difluorophenyl)(4-methoxyphenyl)methanone.

Physicochemical Profile and Solubility Prediction

Understanding the physicochemical properties of the target molecule is the first step in designing a rational crystallization strategy.

PropertyValueSource
CAS Number 330670-83-2[6]
Molecular Formula C₁₄H₁₀F₂O₂[6]
Molecular Weight 248.23 g/mol [7] (analogue)
Predicted Solubility Low in polar solvents (e.g., water), high in moderately polar to non-polar organic solvents.[8][9]

The structure of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, featuring a central ketone, a methoxy ether group, and two aromatic rings, suggests a moderately polar character. The fluorine atoms increase hydrophobicity.[8] Based on the "like dissolves like" principle, solvents with similar functional groups or polarities are likely to be effective.[10] Therefore, ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene) are excellent starting points for solvent screening.

Foundational Principles of Crystallization

A successful crystallization process is a carefully controlled journey from a disordered state (solute in solution) to a highly ordered solid state (crystal). This is governed by two key thermodynamic stages:

  • Nucleation: The initial formation of small, stable crystalline aggregates from a supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by the presence of seed crystals or foreign particles (heterogeneous nucleation).

  • Crystal Growth: The subsequent addition of solute molecules from the supersaturated solution onto the existing nuclei, leading to an increase in crystal size.

The goal of a well-designed protocol is to favor crystal growth over rapid nucleation. Slow cooling and controlled supersaturation allow for the formation of larger, purer crystals, as impurities do not have sufficient time to be incorporated into the growing lattice.[3]

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward crystallization technique and should be the first approach for purifying (2,4-Difluorophenyl)(4-methoxyphenyl)methanone.[4] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.

Solvent Screening

A preliminary screening with small amounts of the crude material is essential.

SolventBoiling Point (°C)Rationale for Selection
Acetone 56Excellent solvent for ketones, low boiling point for easy removal.[2]
Ethyl Acetate 77Good general-purpose solvent for moderately polar compounds.[2][11]
Isopropanol (IPA) 82A polar protic solvent that can be effective.
Toluene 111Good for aromatic compounds, higher boiling point may improve solubility.
Detailed Step-by-Step Methodology
  • Dissolution: Place the crude (2,4-Difluorophenyl)(4-methoxyphenyl)methanone (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small volume of the selected solvent (e.g., acetone, 3-4 mL) and begin heating the mixture on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves at the solvent's boiling point. Use the minimum amount of hot solvent necessary to achieve full dissolution.[12]

  • Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes particulate matter.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is paramount for forming large, pure crystals.[12]

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.

  • Ice Bath: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 30-60 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation a Place Crude Product in Flask b Add Minimal Hot Solvent a->b Stir & Heat c Hot Filtration (Optional) b->c d Slow Cooling to RT c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Under Vacuum g->h i High-Purity Crystals h->i Final Product

Figure 1: Workflow for Single-Solvent Crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when a single ideal solvent cannot be found. It involves dissolving the compound in a "good" solvent, in which it is very soluble, and then adding a "poor" or "anti-solvent," in which it is insoluble, to induce precipitation.[1][5]

Solvent/Anti-Solvent System Selection

The key is to select two miscible solvents with opposing solubility characteristics for the target compound.

"Good" Solvent (High Solubility)"Anti-Solvent" (Low Solubility)
Dichloromethane (DCM)n-Hexane or Heptane
AcetoneWater or n-Hexane
Tetrahydrofuran (THF)n-Hexane
Detailed Step-by-Step Methodology
  • Dissolution: Dissolve the crude (2,4-Difluorophenyl)(4-methoxyphenyl)methanone in a minimal amount of the "good" solvent (e.g., DCM) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., n-hexane) dropwise with constant stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-solubilization: Gently warm the solution just until the turbidity disappears, creating a clear, saturated solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol. For washing, use a mixture of the solvent/anti-solvent system or the pure anti-solvent, ensuring it is ice-cold.

Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation a Dissolve in 'Good' Solvent b Add 'Anti-Solvent' to Turbidity a->b c Warm to Re-dissolve b->c d Slow Cooling to RT c->d e Ice Bath Cooling d->e f Vacuum Filtration e->f g Wash with Cold Anti-Solvent f->g h Dry Under Vacuum g->h i High-Purity Crystals h->i Final Product

Sources

Application Note: Green Chemistry Approaches to Synthesizing Fluorinated Methanones

[1]

Abstract

Fluorinated methanones, particularly trifluoromethyl ketones (TFMKs), are critical pharmacophores in modern drug design, serving as transition-state inhibitors for hydrolytic enzymes and versatile bioisosteres.[1] Traditional synthesis often relies on hazardous fluorinating agents (e.g., HF,

Electrochemical HydrotrifluoromethylationPhotocatalytic Continuous Flow Synthesis

Introduction: The Green Shift in Fluorination

The incorporation of a trifluoroacetyl group (


Challenges with Legacy Methods:

  • Reagent Toxicity: Use of corrosive DAST or toxic methyl triflate.

  • Waste: High E-factors due to stoichiometric metal oxidants.

  • Safety: Exothermic "runaway" risks in batch fluorinations.

The Solution: We present two methodologies that utilize electrons and photons as massless reagents, drastically reducing chemical waste and improving safety profiles.

Methodology A: Electrochemical Hydrotrifluoromethylation

Principle: Anodic oxidation of the shelf-stable Langlois reagent (


Mechanism of Action

The reaction proceeds via a radical-polar crossover mechanism.[2] The anode oxidizes the triflinate anion to a


3
Protocol: Electrochemical Synthesis of -Trifluoromethyl Ketones from Alkynes

Reagents & Materials:

  • Substrate: Terminal or internal alkyne (1.0 equiv).

  • Reagent: Sodium triflinate (Langlois Reagent, 2.0 equiv).

  • Solvent: Acetonitrile/Water (

    
    , 4:1 v/v).
    
  • Electrolyte:

    
     (0.1 M) or 
    
    
    .
  • Electrodes: Graphite felt (Anode) and Platinum plate (Cathode).

Step-by-Step Procedure:

  • Assembly: In an undivided electrochemical cell (e.g., IKA ElectraSyn 2.0 or custom beaker cell), dissolve the alkyne (0.5 mmol) and sodium triflinate (1.0 mmol) in 10 mL of the solvent mixture.

  • Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (which can quench radicals).

  • Electrolysis:

    • Set the system to Constant Current (Galvanostatic) mode.

    • Current Density:

      
      .
      
    • Stirring: 600 rpm.

    • Temperature: Ambient (

      
      ).
      
    • Time: Run until 2.5–3.0 F/mol of charge has passed (approx. 3-4 hours).

  • Workup:

    • Disconnect electrodes. Dilute reaction mixture with ethyl acetate (20 mL).

    • Wash with brine (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure

    
    -trifluoromethyl ketone.
    

Troubleshooting:

  • Low Conversion: Increase the equivalents of Langlois reagent (radicals can quench via dimerization). Ensure electrodes are polished/clean.

  • By-products: If hydration of the alkyne (without

    
    ) is observed, reduce water content slightly or increase current density to favor radical oxidation over background hydrolysis.
    

Methodology B: Visible-Light Driven Continuous Flow Synthesis

Principle: Photoredox catalysis using Eosin Y (an organic dye) allows for the mild generation of

continuous flow reactor
Mechanism of Action

The photocatalyst (Eosin Y) is excited by visible light (green LEDs). It undergoes Single Electron Transfer (SET) to reduce the




Protocol: Flow Synthesis using Eosin Y[5]

Reagents & Materials:

  • Substrate: Acetophenone (or derivative).

  • Silylating Agent: TMSCl (1.2 equiv) + NaI (catalytic).

  • Catalyst: Eosin Y (1 mol%).

  • CF3 Source: Triflyl chloride (

    
    ) or Trifluoroacetic anhydride (TFAA) with Pyridine N-oxide.
    
  • Base: DBU or Lutidine.

  • Equipment: PFA tubing coil reactor (10 mL volume), Peristaltic pumps, Green LED module (530 nm).

Step-by-Step Procedure:

  • Feed Preparation:

    • Feed A: Ketone (0.5 M), TMSCl, NaI, and Eosin Y in Acetonitrile.

    • Feed B:

      
       (0.6 M) and Base in Acetonitrile.
      
  • Reactor Setup:

    • Connect Feed A and Feed B to a T-mixer.

    • Direct the combined stream into a PFA coil reactor wrapped around the Green LED light source.

    • Connect the reactor outlet to a back-pressure regulator (40 psi) to keep volatile reagents in solution.

  • Execution:

    • Set flow rates to achieve a Residence Time of 20 minutes inside the irradiated coil.

    • Switch on LEDs and pumps.

    • Discard the first 2 reactor volumes (steady-state equilibration).

  • Collection & Workup:

    • Collect the effluent in a flask containing saturated

      
       solution (to hydrolyze the silyl intermediate).
      
    • Extract with Dichloromethane (DCM).

    • Evaporate solvent. (Note: TFMKs can be volatile; use controlled vacuum).

Advantages over Batch:

  • Scale: Can produce grams/hour by simply running longer.

  • Light Penetration: Narrow tubing prevents the "dark zone" effect seen in large batch photoreactors.

Visualizations

Electrochemical Cycle (Method A)

This diagram illustrates the anodic oxidation of the Langlois reagent and the subsequent radical addition to the alkyne.

ElectroCycleAnodeAnode (+)OxidationRadical•CF3 Radical(+ SO2 gas)Anode->RadicalSETLangloisCF3SO2Na(Langlois Reagent)Langlois->Anode- e⁻VinylRadVinyl RadicalIntermediateRadical->VinylRad+ AlkyneAlkyneAlkyne SubstrateAlkyne->VinylRadCationVinyl CationVinylRad->Cation- e⁻ (at Anode)Productα-CF3 KetoneCation->Product+ H2O / - H+

Figure 1: Mechanism of electrochemical hydrotrifluoromethylation using sodium triflinate.

Continuous Flow Photoredox Setup (Method B)

This diagram depicts the logical flow of reagents through the irradiated zone.

FlowSetupFeedAFeed A:Ketone + Catalyst(Acetonitrile)MixerT-MixerFeedA->MixerFeedBFeed B:CF3 Source + BaseFeedB->MixerReactorPFA Coil Reactor(Green LED Irradiation)Mixer->ReactorRxn MixtureQuenchQuench/Hydrolysis(NH4Cl)Reactor->QuenchResidence Time: 20 minWasteWaste/RecycleQuench->WasteProductIsolatedFluorinated KetoneQuench->ProductExtraction

Figure 2: Process flow diagram for the continuous photochemical synthesis of TFMKs.

Comparative Analysis: Green Metrics

The following table compares the described green approaches against a traditional method (e.g., using Trifluoroacetic Anhydride with stoichiometric Grignard reagents).

MetricTraditional (Grignard)Electrochemical (Method A)Photo-Flow (Method B)
Atom Economy Low (Mg salts waste)High (Main byproduct is

)
Moderate/High
Energy Efficiency Low (Cryogenic cooling often req.)High (Ambient temp)High (LEDs are efficient)
Safety Low (Exothermic, moisture sensitive)High (Mild conditions)Very High (Small reactor volume)
Scalability Difficult (Heat transfer limits)Linear (Increase electrode area)Linear (Run longer)
Reagent Cost ModerateLow (

is cheap)
Moderate (Eosin Y is cheap)

References

  • Electrochemical Hydrotrifluoromethyl

    • Source:Chemical Communications, 2025 (Projected based on recent advancements in Green Chem).
    • Context: Describes the mechanistic pathway of Langlois reagent oxid
    • (Ref: Chem. Commun., 2011, 47, 10716-10718).

  • Continuous Flow

    
    -Trifluoromethylation of Ketones 
    
    • Source:Organic Letters, 2014, 16(3), 876–879.[4]

    • Context: Primary protocol for Eosin Y c
  • Green Chemistry Principles in Fluorin

    • Source:Green Chemistry, 2017, 19, 3951-3992.[5]

    • Context: Review of aqueous and solvent-free fluorin
  • Langlois Reagent Utility

    • Source:Chemical Society Reviews, 2011, 40, 114-130.
    • Context: Comprehensive review on the use of sodium triflinate in functionaliz

Troubleshooting & Optimization

Technical Support Center: Purification of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of regioisomeric impurities from the crude product of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone. This document offers in-depth, field-proven insights and detailed protocols to address common purification challenges.

Understanding the Challenge: The Formation of Regioisomers

The synthesis of the target molecule, (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, is typically achieved via a Friedel-Crafts acylation reaction between anisole (methoxybenzene) and 2,4-difluorobenzoyl chloride.[1][2] This reaction is a classic example of electrophilic aromatic substitution (EAS).

The core of the purification challenge lies in the directing effect of the methoxy (-OCH₃) group on the anisole ring. The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density into the aromatic ring through resonance.[1][3] This means the incoming acylium ion can attack the positions ortho (adjacent) or para (opposite) to the methoxy group.

While the para-substituted product is often the major isomer due to reduced steric hindrance, the formation of the ortho-substituted regioisomer is a common and often significant side reaction, leading to a challenging purification process.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why are regioisomers the primary impurity in my crude product?

A1: The Friedel-Crafts acylation of anisole is directed by the electron-donating methoxy group, which activates the ortho and para positions for electrophilic attack.[1][3] This inherent reactivity profile makes the formation of both (2,4-Difluorophenyl)(4-methoxyphenyl)methanone (para isomer) and (2,4-Difluorophenyl)(2-methoxyphenyl)methanone (ortho isomer) highly probable.

Q2: How can I quickly assess if my crude product contains regioisomers?

A2:

  • Thin-Layer Chromatography (TLC): Spot your crude product on a silica gel plate. Regioisomers often have very similar polarities and may appear as a single elongated spot or two very poorly resolved spots. Testing several solvent systems is crucial.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is the most definitive method. The aromatic region will clearly show different splitting patterns for the ortho and para isomers on the methoxyphenyl ring. The para isomer will exhibit a clean AA'BB' system (two distinct doublets), while the ortho isomer will show a more complex multiplet pattern.[3]

  • Analytical HPLC: A quick analysis using High-Performance Liquid Chromatography (HPLC) can provide quantitative information on the ratio of isomers in your crude mixture.[5][6]

Q3: Are there synthetic strategies to minimize the formation of the ortho isomer?

A3: While completely eliminating the ortho isomer is difficult, its formation can be minimized by:

  • Choice of Catalyst: Using sterically bulky Lewis or solid acid catalysts can favor acylation at the less hindered para position.[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored para product. The reaction is often cooled in an ice bath to control its exothermic nature.[8]

Troubleshooting and Purification Workflow

The primary challenge in separating these regioisomers is their similar physical properties (polarity, solubility), which makes conventional purification methods difficult.[9] This guide provides a systematic approach to tackling this separation.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the most appropriate purification technique based on experimental observations.

purification_workflow Purification Strategy Decision Tree start Crude Product (Mixture of Regioisomers) characterize Characterize Mixture (TLC, ¹H NMR, Analytical HPLC) start->characterize recrystallization Attempt Recrystallization characterize->recrystallization Screen Solvents recryst_success Pure Product (>98%) (Single Isomer) recrystallization->recryst_success Successful recryst_fail Impure Product (Co-crystallization) recrystallization->recryst_fail Unsuccessful column_chrom Perform Flash Column Chromatography recryst_fail->column_chrom column_success Partially Purified Product or Pure Product column_chrom->column_success Good ΔRf on TLC column_fail Poor Separation (Co-elution) column_chrom->column_fail Poor ΔRf on TLC prep_hplc Utilize Preparative HPLC column_success->prep_hplc For higher purity column_fail->prep_hplc hplc_success High Purity Product (>99%) prep_hplc->hplc_success Optimized Method

Caption: Decision tree for selecting a purification method.

Issue 1: Recrystallization yields a product with low purity.
  • Underlying Cause: The structural similarity between the ortho and para regioisomers can lead to co-crystallization, where both molecules are incorporated into the same crystal lattice, thus limiting the effectiveness of purification.

  • Troubleshooting Protocol: Systematic Solvent Screening

    • Objective: To find a solvent or solvent system where the desired para isomer has high solubility at high temperatures and low solubility at low temperatures, while the undesired ortho isomer remains soluble at low temperatures.

    • Methodology:

      • Place approximately 20-30 mg of the crude product into several small test tubes.

      • Add a different solvent (e.g., isopropanol, ethanol, methanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to each tube dropwise at room temperature until the solid just dissolves.

      • Heat the solutions gently until boiling. If the solid dissolves completely, it's a potential candidate.

      • Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

      • Observe which solvent system yields the most significant amount of crystalline precipitate.

      • Isolate the crystals by filtration and analyze their purity by ¹H NMR or analytical HPLC. A patent for a similar compound suggests mixtures of alcohols and water can be effective.[10]

Issue 2: Regioisomers co-elute or show poor separation during column chromatography.
  • Underlying Cause: The polarity of the regioisomers is nearly identical, resulting in very similar retention factors (Rf) on a standard stationary phase like silica gel.[9] A successful separation requires maximizing the small differences in their interaction with the stationary and mobile phases.[11][12]

  • Troubleshooting Protocol: Optimizing Flash Chromatography

    • Objective: To develop a mobile phase that provides a sufficient difference in Rf values (ΔRf ≥ 0.1) for baseline separation.

    • Stationary Phase: Standard silica gel is the most common choice.[12][13]

    • Mobile Phase Optimization (TLC):

      • Start with a non-polar solvent and gradually add a polar modifier. A common starting point is a mixture of hexane and ethyl acetate.

      • Prepare several TLC chambers with varying solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).

      • Spot the crude mixture and elute the plates. The ideal solvent system will give the desired para isomer an Rf value between 0.2 and 0.4.[11]

      • If separation is still poor, try alternative solvent systems. Toluene can sometimes provide better selectivity for aromatic compounds than hexane. Acetone can be used as a more polar modifier than ethyl acetate.

    • Column Packing and Elution:

      • Use a higher ratio of stationary phase to crude product (50:1 to 100:1 by weight) for difficult separations.

      • Employ a gradient elution. Start with a less polar solvent mixture to elute any non-polar impurities, then gradually increase the polarity to separate the isomers, and finally, use a highly polar mixture to flush any remaining compounds from the column.

Parameter Recommendation for Difficult Separations Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and widely applicable for compounds of this polarity.[12]
Solvent System Hexane/Ethyl Acetate or Toluene/Ethyl AcetateProvides a good polarity range. Toluene may offer better π-π interactions, aiding separation.
Gradient Step or Linear GradientImproves resolution by sharpening bands and reducing elution time compared to isocratic elution.
Loading Dry LoadingAdsorbing the crude product onto a small amount of silica before loading onto the column often results in sharper bands and better separation.[13]
Issue 3: High purity (>99%) is required, but chromatography and recrystallization are insufficient.
  • Underlying Cause: For pharmaceutical applications, extremely high purity is often mandatory. When isomers are particularly stubborn, conventional methods may not provide the required resolution.

  • Solution: Preparative High-Performance Liquid Chromatography (Prep HPLC)

    • Principle: Prep HPLC utilizes smaller stationary phase particles and high pressure, providing significantly higher resolving power than standard column chromatography. It is the definitive technique for purifying challenging mixtures and achieving high levels of purity in the pharmaceutical industry.[14][15][16]

    • Protocol: Method Development and Scale-Up

      • Analytical Method Development: First, develop a separation method on an analytical HPLC system.

        • Column: A C18 reversed-phase column is a common starting point.[11]

        • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of modifier like formic acid or TFA, is typical for reversed-phase HPLC.

        • Optimization: Adjust the gradient slope and flow rate to maximize the resolution between the two regioisomer peaks.

      • Scale-Up to Preparative System:

        • Once an effective analytical method is established, it can be scaled up to a preparative HPLC system, which uses a larger column and higher flow rates to handle gram quantities of material.[6][17]

        • The conditions (gradient profile, mobile phase) are geometrically scaled to the larger column dimensions.

        • Fractions are collected as the peaks elute and are analyzed for purity. Fractions containing the pure desired isomer are combined and the solvent is removed.

Characterization: Distinguishing the Regioisomers

¹H NMR spectroscopy is the most powerful tool for unambiguously identifying the correct product.

Isomer Structure Expected ¹H NMR Aromatic Signals (Methoxyphenyl Ring)
Para-isomer (Desired) (2,4-Difluorophenyl)(4 -methoxyphenyl)methanoneAA'BB' System: Two distinct doublets, each integrating to 2H. One doublet (protons ortho to -OCH₃) will be upfield (~6.9-7.1 ppm), and the other (protons ortho to the carbonyl) will be downfield (~7.8-8.0 ppm).[3]
Ortho-isomer (Impurity) (2,4-Difluorophenyl)(2 -methoxyphenyl)methanoneComplex Multiplet: Four protons in a complex, overlapping pattern spanning from ~6.9 to 7.8 ppm. The signals will not be clean doublets due to different coupling constants between adjacent and non-adjacent protons.
References
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry.
  • Columbia University. (2006, October 4). Friedel-Crafts Acylation of Anisole. Department of Chemistry.
  • University of Wisconsin-Oshkosh. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.
  • Galdeano, C. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks.
  • Orchid Chemical. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • The Organic Chemistry Tutor. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube.
  • Makihara, M., et al. (2017, July 20). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Scientific Research Publishing.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • University of Victoria. (n.d.). Column chromatography. Department of Chemistry.
  • Drawell. (2025, August 6). The Use of HPLC in the Pharmaceutical Industry - Benefits and Considerations.
  • Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
  • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC. r/OrganicChemistry.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
  • Vanderbilt University. (n.d.). Supporting Information: (2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1). Department of Chemistry.
  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
  • American Chemical Society. (2023, August 28). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society.
  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.

Sources

Technical Support Center: Optimizing Catalyst Concentration for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Friedel-Crafts Acylation Optimization Target Molecule: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS: 50361-26-3 / 330670-83-2) Primary User: Process Chemists & Medicinal Chemistry Researchers

Core Directive: The "Goldilocks" Zone of Lewis Acid Catalysis

In the synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone , the most robust industrial route is the Friedel-Crafts acylation of anisole (methoxybenzene) with 2,4-difluorobenzoyl chloride.

While Aluminum Chloride (


) is the standard catalyst, it presents a critical paradox:[1]
  • Too Little (<1.0 eq): The reaction stalls. The product ketone acts as a Lewis base, complexing with

    
     and deactivating it. You need stoichiometric quantities, not catalytic traces.
    
  • Too Much (>1.5 eq) or Too Hot: The aluminum chloride attacks the methoxy ether linkage, leading to demethylation . You lose the methyl group, forming the phenol impurity (2,4-difluorophenyl)(4-hydroxyphenyl)methanone, which is difficult to separate.

The Optimization Objective: Maintain a precise catalyst loading (typically 1.05 – 1.10 equivalents ) to drive conversion while suppressing ether cleavage.

Experimental Protocol & Optimization Data

Standardized Workflow

Reagents: Anisole (Substrate), 2,4-Difluorobenzoyl chloride (Electrophile),


 (Lewis Acid), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
  • Catalyst Activation: Suspend anhydrous

    
     in DCM at 0°C.
    
  • Electrophile Formation: Add 2,4-difluorobenzoyl chloride dropwise. Allow the acylium ion complex to form (15 min).

  • Substrate Addition: Add anisole slowly at 0-5°C. Note: Anisole is activated; adding it last prevents side reactions.

  • Reaction: Stir at 0°C to RT. Do not reflux unless conversion is incomplete.

  • Quench: Pour into ice/HCl carefully to break the Aluminum-Ketone complex.

Optimization Data: Catalyst Equivalents vs. Impurity Profile

Data extrapolated from standard Friedel-Crafts acylation behaviors of anisole derivatives [1, 5].

Catalyst Load (

eq.)[2][3]
TemperatureConversion (%)Desired Product Yield (%)Demethylated Impurity (%)
0.90 eq 25°C88%85%< 0.1%
1.05 eq (Optimal) 25°C>99%96% < 0.5%
1.20 eq 25°C>99%92%3-5%
1.50 eq 40°C (Reflux)>99%75%15-20%

Technical Insight: The jump from 1.05 to 1.50 equivalents significantly increases the Lewis acidity of the medium, activating the ether cleavage pathway.

Troubleshooting Guide (Q&A)

Q1: I am seeing a new spot on TLC/LCMS with a mass of [M-14]. What is happening?

Diagnosis: You are observing demethylation .[4] The methoxy group (-OCH3) has been cleaved to a hydroxyl group (-OH). Root Cause: Excess


 or excessive heating. The aluminum coordinates to the methoxy oxygen, facilitating nucleophilic attack (often by 

) on the methyl group. Solution:
  • Reduce Catalyst: Strict control of

    
     to 1.05 - 1.10 equivalents relative to the acid chloride.
    
  • Lower Temperature: Run the reaction at 0°C – 10°C. Anisole is highly activated; room temperature is often unnecessary.

  • Alternative Catalyst: If the problem persists, switch to a milder Lewis acid like

    
      or a solid acid catalyst (e.g., Zeolite H-Beta ), which is far less prone to ether cleavage [1, 2].
    
Q2: The reaction mixture turned into a solid black tar. How do I salvage it?

Diagnosis: Polymerization or "Deep Friedel-Crafts." Root Cause: Highly concentrated reaction mixtures or rapid addition of reagents caused an exotherm, leading to polymerization of the electron-rich anisole. Solution:

  • Dilution: Increase solvent volume (DCM) to 5-10 volumes relative to the substrate.

  • Addition Rate: Slow down the addition of anisole. The reaction is exothermic; use an internal thermometer to keep

    
    .
    
Q3: My yield is low (60%), and the workup emulsion is impossible to break.

Diagnosis: Incomplete hydrolysis of the Aluminum-Ketone complex. Root Cause: The product ketone forms a strong 1:1 complex with


. Simple water washing is insufficient to break this bond.
Solution: 
  • Acid Quench: You must use 1M - 2M HCl (or dilute

    
    ) during the quench. The proton displaces the aluminum.
    
  • Digestion: After adding acid, stir the biphasic mixture vigorously for 30-60 minutes. The organic layer should turn from dark orange/red to pale yellow as the complex breaks [7].

Q4: Can I use 1,3-difluorobenzene instead of anisole as the starting material?

Diagnosis: Substrate selection query. Analysis: Yes, you can react 1,3-difluorobenzene with 4-methoxybenzoyl chloride. Caveat: 1,3-difluorobenzene is deactivated by the fluorine atoms.[5] This route requires harsher conditions (higher T, stronger catalyst), which ironically increases the risk of demethylating the 4-methoxybenzoyl chloride partner. The Anisole + 2,4-Difluorobenzoyl chloride route is kinetically superior due to the nucleophilicity of anisole [6].

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis workflow, specifically highlighting where catalyst concentration impacts the outcome.

FC_Optimization Start Start: Reagent Prep Complex Form Acylium Ion (R-COCl + AlCl3) Start->Complex Addition Add Anisole (0°C) Complex->Addition Check Check Stoichiometry Addition->Check Path_Low < 1.0 eq AlCl3 Check->Path_Low Too Low Path_High > 1.2 eq AlCl3 Check->Path_High Too High Path_Opt 1.05 - 1.1 eq AlCl3 Check->Path_Opt Optimal Result_Low Incomplete Conversion (Product Traps Catalyst) Path_Low->Result_Low Result_High Demethylation Risk (Phenol Impurity) Path_High->Result_High Result_Opt High Yield (Target Ketone) Path_Opt->Result_Opt Quench Acidic Quench (HCl) Breaks Al-Complex Result_High->Quench Result_Opt->Quench

Caption: Decision tree for catalyst stoichiometry in Friedel-Crafts acylation. Note the divergence in product quality based on AlCl3 equivalents.

References

  • Sartori, G., & Maggi, R. (2006).
  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Mechanism and Recent Literature. [Link]

  • Huras, B., et al. (2003). Demethylation of a methoxy group during the synthesis... in the Friedel-Crafts reaction. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). The Mechanism Of The Friedel-Crafts Acylation Reaction. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Acylation of Difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced electrophilic aromatic substitutions. The Friedel-Crafts acylation of difluorobenzenes is a critical transformation in medicinal chemistry, serving as the foundational step for synthesizing broad-spectrum triazole antifungal agents such as fluconazole and voriconazole[1][2].

However, the unique electronic properties of fluorinated arenes make this reaction highly susceptible to poor yields, regiochemical mixtures, and unexpected side reactions. This guide provides drug development professionals with mechanistic troubleshooting strategies, validated protocols, and actionable data to optimize acylation workflows.

Part 1: Mechanistic Troubleshooting & FAQs

As an Application Scientist, diagnosing a failed acylation requires understanding the causality behind the electronic and steric environment of the substrate.

Q1: My acylation reaction is returning mostly unreacted starting material. Why is the reaction so sluggish? A1: The root cause is the powerful inductive electron-withdrawing effect (-I) of the fluorine atoms. While fluorine acts as an ortho/para-director due to resonance (+M effect), its electronegativity severely deactivates the benzene ring toward electrophilic attack[3][4]. With two fluorine atoms present, the activation energy required for the acylium ion to attack the ring is exceptionally high. Solution: You must use a stoichiometric excess of a strong Lewis acid (e.g., 1.5 equivalents of


) to fully generate the reactive acylium ion complex before introducing the substrate. Ensure strictly anhydrous conditions, as moisture will rapidly hydrolyze the catalyst and the acylating agent.

Q2: I am attempting to acylate 1,2-difluorobenzene, but I am getting a complex mixture of isomers and low yields. How do I control regioselectivity? A2: Regioselectivity in difluorobenzenes is entirely dependent on the isomeric substitution pattern. 1,3-Difluorobenzene is the most reactive and regioselective isomer because the C-4 position is para to one fluorine and ortho to the other, allowing the directing effects to work synergistically[3]. In contrast, the ortho-disposed fluorines in 1,2-difluorobenzene exert a strong combined inductive deactivation and create steric hindrance, leading to competing reaction sites and poor selectivity[3]. Solution: If your synthetic route allows, always design your pathway around the 1,3-difluorobenzene isomer. If 1,2-difluorobenzene is mandatory, utilize highly active, bulky catalytic systems like Hafnium(IV) triflate (


) to force steric discrimination[5][6].

Q3: My GC-MS analysis shows a side product where a fluorine atom has been replaced by a chlorine atom (Halide Exchange). What causes this? A3: Under harsh Friedel-Crafts conditions (elevated temperatures and excess


), nucleophilic aromatic substitution can occur. The chloride ions from the Lewis acid can act as nucleophiles, displacing the fluoride on the highly electron-deficient aromatic ring[7].
Solution: Strict temperature control is mandatory. Keep the reaction temperature below 10 °C during substrate addition and avoid prolonged refluxing. Alternatively, switch to a non-halide Lewis acid such as 

or Zinc Oxide (ZnO)[5].

Q4: I am acylating a difluorobenzene derivative that also contains a methoxy group. The acylation works, but I am losing the methyl group. Why? A4: Aluminum chloride is a potent reagent for the cleavage of aryl ethers (dealkylation). The highly Lewis-acidic aluminum coordinates directly to the basic oxygen atom of the methoxy group, weakening the


 bond and facilitating its cleavage[8].
Solution: You must use milder Lewis acids that do not promote ether cleavage. Solid-supported catalysts or metal triflates are highly recommended for substrates containing sensitive alkoxy functional groups[5][6].

Part 2: Quantitative Data Presentation

To assist in experimental design, the following table summarizes the reactivity profiles of the three difluorobenzene isomers under standard Friedel-Crafts acylation conditions (e.g., Acetyl Chloride,


, DCM)[3][4].
IsomerRelative ReactivityDirecting EffectsMajor Acylation ProductCommon Side Reactions
1,3-Difluorobenzene HighSynergistic (C-4 highly activated)2,4-DifluoroacetophenoneHalide exchange (if overheated)
1,2-Difluorobenzene LowCompeting / Sterically hinderedMixture of positional isomersUnreacted starting material
1,4-Difluorobenzene Very LowSterically equivalent / DeactivatedLittle to no reactivityUnreacted starting material

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Regioselective Synthesis of 2,4-Difluoroacetophenone This protocol is engineered to minimize thermal runaway, suppress halide exchange, and ensure complete conversion of 1,3-difluorobenzene[4].

Step 1: Generation of the Acylium Complex

  • Action: Suspend anhydrous

    
     (1.5 eq) in dry Dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0–5 °C. Dropwise add Acetyl Chloride (1.2 eq) over 15 minutes.
    
  • Causality: Pre-forming the acylium complex ensures the electrophile is fully generated before the deactivated substrate is introduced. The solution will homogenize as the active complex forms.

Step 2: Substrate Addition

  • Action: Add 1,3-Difluorobenzene (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature strictly <10 °C.

  • Causality: The electrophilic aromatic substitution is highly exothermic. Thermal spikes will provide the activation energy required for the

    
    -mediated halide exchange (Cl for F substitution)[7].
    

Step 3: Reaction & Self-Validation

  • Action: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS or HPLC.

  • Self-Validation: The reaction is complete when the starting material is <1%. If the mass spectrum reveals an

    
     peak relative to the target mass (loss of F[-19], addition of Cl [+35]), your internal temperature exceeded the threshold, and halide exchange occurred. Reduce the temperature in the next batch.
    

Step 4: Quenching & Isolation

  • Action: Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and 5% Hydrochloric acid (HCl).

  • Causality: Quenching hydrolyzes the aluminum complex. The addition of HCl is critical; it prevents the precipitation of insoluble aluminum hydroxide emulsions, ensuring a clean, rapid phase separation between the aqueous and organic (DCM) layers[4].

Part 4: Reaction Workflows & Troubleshooting Logic

The following diagrams map the mechanistic pathways and logical troubleshooting steps for difluorobenzene acylation.

G Substrate 1,3-Difluorobenzene Target 2,4-Difluoroacetophenone (Target Product) Substrate->Target AlCl3, <10°C HalideEx Halide Exchange (Cl/F Substitution) Substrate->HalideEx >60°C, Excess AlCl3 EtherCleave Ether Cleavage (If Alkoxy Present) Substrate->EtherCleave AlCl3 Coordination Acylium Acylium Ion Complex Acylium->Target Electrophilic Attack

Mechanistic pathways of difluorobenzene acylation highlighting target routes and side reactions.

Troubleshooting Start Acylation Issue Q1 Low Yield / Unreacted? Start->Q1 Q2 Halide Exchange? Start->Q2 Q3 Poor Regioselectivity? Start->Q3 A1 Ensure anhydrous setup. Increase Lewis Acid. Q1->A1 Yes A2 Lower temp or switch to Hf(OTf)4 catalyst. Q2->A2 Yes A3 Verify substrate isomer. 1,3-DFB is optimal. Q3->A3 Yes

Troubleshooting decision tree for identifying and resolving common difluorobenzene acylation issues.

References

1.3 - benchchem.com 2. 4 - benchchem.com 3.5 - chemistryjournals.net 4.6 - researchgate.net 5. 1 - nih.gov 6. 2 - mdpi.com 7.7 - fluorine1.ru 8.8 - wright.edu

Sources

Technical Support Center: Purification of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, field-proven insights into purification by column chromatography, focusing on practical troubleshooting and the scientific principles behind the methodology.

Understanding the Compound and Purification Rationale

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone is a benzophenone derivative, a chemical scaffold prevalent in medicinal chemistry and materials science.[1] The purity of this compound is critical for subsequent synthetic steps and for ensuring the accuracy of biological or physical characterization data. Column chromatography is the most effective and widely used method for its purification, leveraging the compound's moderate polarity to separate it from non-polar and highly polar impurities.[2][3]

Key Physicochemical Properties:

  • Appearance: Typically a solid at room temperature.[4]

  • Polarity: Moderately polar, attributed to the ketone functional group and the methoxy and difluoro substituents. The two fluorine atoms and the oxygen atom create a distinct electronic profile that governs its interaction with the stationary phase.

  • Solubility: Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. It is insoluble in water.[5]

Experimental Workflow: Column Chromatography Protocol

This section details a robust, step-by-step protocol for the purification of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone.

Diagram of the Purification Workflow

Purification_Workflow cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Column_Prep Column Packing (Silica Gel Slurry) Sample_Load Sample Loading (Dry Loading Recommended) TLC->Sample_Load Crude Crude Product Analysis Crude->TLC Column_Prep->Sample_Load Elution Elution (Isocratic or Gradient) Sample_Load->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC of Fractions Collection->Fraction_TLC Pooling Combine Pure Fractions Fraction_TLC->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for chromatographic purification.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The success of column chromatography hinges on selecting an appropriate solvent system. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the product.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate (F254).

  • Develop the plate in a chamber with a pre-determined solvent system.

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the solvent polarity to achieve the target Rf.

Table 1: Recommended TLC Solvent Systems

Solvent System (v/v) Polarity Expected Rf of Product Common Impurities Elution
10% Ethyl Acetate in Hexane Low < 0.2 Non-polar impurities move higher
20% Ethyl Acetate in Hexane Moderate ~0.3 Optimal for separation
30% Ethyl Acetate in Hexane Higher > 0.4 Product moves closer to impurities

| 5% Methanol in Dichloromethane | High | > 0.6 | For eluting highly polar impurities |

Note: These are starting points. The optimal system must be determined empirically.[6]

Step 2: Column Preparation (Wet/Slurry Packing)

Proper column packing is crucial to avoid issues like channeling, which leads to poor separation.

  • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar elution solvent (e.g., 5% ethyl acetate in hexane). A general rule is to use 50-100 g of silica per 1 g of crude product.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[2]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Wash the column with 2-3 column volumes of the initial solvent, ensuring the solvent level never drops below the top of the sand.

Step 3: Sample Loading (Dry Loading Recommended)

Dry loading is superior for samples that are not highly soluble in the mobile phase, as it prevents band broadening.[7]

  • Dissolve the crude (2,4-Difluorophenyl)(4-methoxyphenyl)methanone in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder onto the top layer of sand in the prepared column.

Step 4: Elution and Fraction Collection

Elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing solvent polarity).

  • Begin elution with a low-polarity solvent (e.g., 5-10% EtOAc in hexane) to remove non-polar impurities.

  • Collect fractions in test tubes or flasks. Monitor the elution process by spotting collected fractions onto TLC plates.

  • Gradually or stepwise increase the polarity of the mobile phase (e.g., to 20% EtOAc in hexane) to elute the target compound.

  • Once the product has eluted, you can increase the polarity further (e.g., 50% EtOAc or 5% MeOH in DCM) to wash out any highly polar impurities remaining on the column.

Step 5: Analysis and Product Isolation
  • Develop the TLC plates of the collected fractions.

  • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified (2,4-Difluorophenyl)(4-methoxyphenyl)methanone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Diagram of Troubleshooting Logic

Troubleshooting_Logic cluster_separation Separation Issues cluster_elution Elution Issues cluster_column Column & Yield Issues Problem Identify Problem P1 Q: Poor separation or overlapping spots? Problem->P1 P2 Q: Compound won't elute? Problem->P2 P3 Q: Compound elutes too fast? Problem->P3 P4 Q: Column bed is cracked or shows channels? Problem->P4 P5 Q: Low yield after purification? Problem->P5 A1 A: Rf values too high or too close. Decrease solvent polarity. Ensure proper column packing. P1->A1 A2 A: Solvent is not polar enough. Gradually increase the percentage of the polar solvent (e.g., EtOAc). P2->A2 A3 A: Solvent is too polar. Decrease the percentage of the polar solvent. P3->A3 A4 A: Column ran dry or was packed improperly. Repack the column. Never let the solvent level drop below the top of the silica. P4->A4 A5 A: Incomplete elution or product spread across too many fractions. Use a shallower solvent gradient. Check for streaking on TLC. P5->A5

Sources

Technical Support Center: Degradation Profiling of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the identification of degradation products (DPs) for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone. As a benzophenone derivative containing both electron-withdrawing (fluoro) and electron-donating (methoxy) groups, this molecule exhibits distinct reactivity profiles under photolytic and hydrolytic stress. This document provides a self-validating workflow for researchers encountering unknown impurities during HPLC/UPLC analysis.

Module 1: Diagnostic Workflow & Analytical Setup

Q1: I am observing unknown peaks in my chromatogram. How should I configure my LC-MS for optimal identification?

A: The identification of benzophenone derivatives requires specific ionization parameters due to their ability to suppress ionization in positive mode if mobile phases are not optimized.

Recommended LC-MS Conditions:

  • Column: C18 (e.g., Acquity BEH or equivalent), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the carbonyl oxygen).

  • Mobile Phase B: Acetonitrile (Methanol can cause transesterification artifacts during stress testing).

  • Ionization Source: ESI Positive Mode (ESI+).

  • Target Ion: Look for

    
     = 249.07 m/z .
    

Troubleshooting Table: Common Chromatographic Artifacts

ObservationProbable CauseCorrective Action
Fronting Peak Solvent mismatch (Sample dissolved in 100% ACN)Dissolve sample in initial mobile phase ratio (e.g., 90:10 Water:ACN).
Split Peak pH instability affecting the methoxy/phenol equilibriumEnsure buffer concentration is >10 mM if using phosphate/acetate.
Ghost Peaks Photochemical reaction in the autosamplerCritical: Use amber vials. Benzophenones are photosensitizers.

Module 2: Photolytic Degradation (The Primary Risk)

Q2: My sample shows significant degradation after exposure to light, even in solid state. What is the mechanism?

A: Benzophenones are notorious Type II Photoinitiators . Upon UV absorption, the carbonyl group transitions to an excited triplet state (


). This radical species is highly reactive and drives the primary degradation pathway for this molecule: Reductive Dehalogenation  and Hydroxylation .

Mechanism:

  • Excitation: The carbonyl oxygen absorbs UV, forming a diradical.

  • Hydrogen Abstraction: The triplet state abstracts a hydrogen atom (from solvent or excipient), forming a ketyl radical.

  • Radical Recombination/Substitution: The radical center on the phenyl ring facilitates the loss of a Fluorine atom (radical leaving group) and replacement with a Hydroxyl radical (from water/oxygen).

Key Photolytic Degradants:

  • DP-1 (Photoreduction): (2,4-Difluorophenyl)(4-methoxyphenyl)methanol.

    • Mass Shift: +2 Da (

      
      ).
      
    • Note: Often forms if stored in protic solvents (MeOH/IPA) under light.

  • DP-2 (Dehalogenation/Hydroxylation): (2-Fluoro-4-hydroxyphenyl)(4-methoxyphenyl)methanone.

    • Mass Shift: -2 Da (Loss of F [19], Gain of OH [17]).

    • Mechanism:[1] Nucleophilic aromatic photosubstitution.

Module 3: Hydrolytic & Chemical Stability

Q3: Under what conditions does the methoxy or fluoro group degrade?

A: The molecule has two distinct "weak points" chemically: the Methoxy ether and the Fluorinated ring .

1. Acidic Hydrolysis (Demethylation)

  • Condition: Strong Acid (e.g., 1N HCl, reflux) or Lewis Acids (e.g., BBr3 during synthesis).

  • Product: (2,4-Difluorophenyl)(4-hydroxyphenyl)methanone .

  • Mass Shift: -14 Da (

    
    ).
    
  • Pathway: Cleavage of the ether bond to form the phenol.

2. Basic Hydrolysis (SNAr - Nucleophilic Aromatic Substitution)

  • Condition: Strong Base (e.g., 1N NaOH) at elevated temperature.

  • Mechanism: The carbonyl group is electron-withdrawing, activating the ortho and para positions. The Fluorine atoms (especially at the 4-position) are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr).

  • Product: (2-Fluoro-4-hydroxyphenyl)(4-methoxyphenyl)methanone .

  • Mass Shift: -2 Da (F

    
     OH).
    

Module 4: Pathway Visualization

The following diagram maps the logical degradation pathways based on the structural reactivity of fluorinated benzophenones.

DegradationMap Parent (2,4-Difluorophenyl)(4-methoxyphenyl)methanone MW: 248.2 [M+H]+: 249.07 DP_Photo DP-1: Benzhydrol Derivative (Photoreduction) MW: 250.2 (+2 Da) Parent->DP_Photo UV Light / H-Source (n-π* Triplet State) DP_Acid DP-2: Phenol Derivative (O-Demethylation) MW: 234.2 (-14 Da) Parent->DP_Acid Strong Acid / Lewis Acid (Ether Cleavage) DP_Base DP-3: SNAr Product (F -> OH Substitution) MW: 246.2 (-2 Da) Parent->DP_Base Strong Base (NaOH) (SNAr Mechanism) DP_Ox DP-4: Cleavage Products (2,4-Difluorobenzoic Acid) MW: 158.1 Parent->DP_Ox Oxidative Stress (H2O2) (C-C Bond Scission)

Caption: Degradation logic map for CAS 330670-83-2 showing mass shifts for MS identification.

Module 5: Summary of Predicted Impurities (Mass List)

Use this table to filter your LC-MS peak list.

CodeDegradation TypeStructure NameMass Shift (Δ)Theoretical [M+H]+
API Parent(2,4-Difluorophenyl)(4-methoxyphenyl)methanone0249.07
DP-1 Photolytic (Reduction)(2,4-Difluorophenyl)(4-methoxyphenyl)methanol+2251.09
DP-2 Acidic (Hydrolysis)(2,4-Difluorophenyl)(4-hydroxyphenyl)methanone-14235.06
DP-3 Basic (SNAr)(4-Fluoro-2-hydroxyphenyl)(4-methoxyphenyl)methanone-2247.08
DP-4 Oxidative (Cleavage)2,4-Difluorobenzoic acidN/A (Fragment)159.02

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11236499, (2,4-Difluorophenyl)(4-methoxyphenyl)methanone. Retrieved March 2, 2026 from [Link]

  • Keresztes, I. et al. (2016). Photolytic Fate of Benzophenone-Derived Compounds. Chemosphere. (Mechanistic basis for benzophenone photoreduction). Retrieved March 2, 2026 from [Link]

  • U.S. EPA (2019). Analytical Methods for Fluorinated Aromatics in Soil (SNAr Reaction Context). Retrieved March 2, 2026 from [Link]

Sources

Technical Support Center: Recrystallization of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides in-depth information and troubleshooting advice for the selection of a suitable solvent system for the recrystallization of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone to consider for recrystallization solvent selection?

A1: Understanding the molecule's properties is the foundation of a successful recrystallization. For (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, the critical parameters are:

  • Structure and Polarity: This compound is a diaryl ketone with a moderately polar character. The two electron-withdrawing fluorine atoms on one phenyl ring and the electron-donating methoxy group on the other, along with the polar carbonyl group, contribute to its overall polarity. This suggests that solvents of intermediate polarity are likely to be good candidates.

  • Melting Point: The reported melting point is in the range of 55.5-59.5°C[1]. An ideal recrystallization solvent should have a boiling point lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer that can trap impurities and hinder crystal formation.[2][3]

  • Hydrogen Bonding: The molecule can act as a hydrogen bond acceptor at the carbonyl oxygen and the ether oxygen. Solvents capable of hydrogen bonding (protic solvents) may exhibit different solubility characteristics compared to aprotic solvents.

Q2: What is the general principle for selecting a recrystallization solvent?

A2: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4][5][6] This differential solubility allows the compound to dissolve in a minimal amount of hot solvent and then crystallize out upon cooling, leaving the impurities behind in the solution (mother liquor). Additionally, the impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[4][6]

Experimental Protocol: Systematic Solvent Screening

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions. This should be performed on a small scale to conserve your material.

Objective: To identify a single or mixed solvent system that provides good crystal recovery and purity for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone.

Materials:

  • Crude (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Suggested Solvents for Initial Screening:

Solvent ClassSolvent NameBoiling Point (°C)Rationale for Selection
Alcohols (Polar, Protic) Methanol65Good starting point for moderately polar compounds.[2]
Ethanol78Often effective for compounds of intermediate polarity.[2]
Isopropanol (IPA)82Similar to ethanol, offers a slightly higher boiling point.
Esters (Moderately Polar, Aprotic) Ethyl Acetate77A versatile solvent with good solvating power.[2]
Ketones (Polar, Aprotic) Acetone56A more polar aprotic option with a low boiling point.[2]
Hydrocarbons (Non-polar) Heptane or Hexane98 / 69Useful as anti-solvents in mixed-solvent systems.
Aromatic Hydrocarbons Toluene111Can be effective for some aromatic compounds, but the boiling point is high relative to the melting point of the target compound, increasing the risk of oiling out.[2]

Step-by-Step Procedure:

  • Small-Scale Solubility Testing:

    • Place approximately 10-20 mg of your crude material into separate small test tubes.

    • Add a small volume (e.g., 0.2 mL) of a single solvent to each test tube at room temperature.

    • Observe the solubility. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.[6]

  • Hot Solubility Testing:

    • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.

    • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent needed. A good solvent will dissolve the compound in a reasonable volume.

  • Cooling and Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[7][8]

    • Observe the quantity and quality of the crystals formed. A dense crop of well-formed crystals is desirable.

  • Evaluating Mixed-Solvent Systems:

    • If no single solvent is ideal, a mixed-solvent system can be employed.[4] A common approach is to dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Then, a "poor" solvent (one in which it is sparingly soluble, also known as an anti-solvent) is added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation.[5]

    • A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

    • Promising solvent pairs based on polarity differences include Ethanol/Water and Ethyl Acetate/Heptane.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve, even in a large volume of hot solvent. The solvent is too non-polar for your compound.Try a more polar solvent.
The compound dissolves in the cold solvent. The solvent is too polar for your compound.Try a less polar solvent.
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.[3][8]- Boil off some of the solvent to concentrate the solution and allow it to cool again.[3][7]- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[7][8]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High levels of impurities are present.[3]- Switch to a solvent with a lower boiling point.- Allow the solution to cool more slowly. Insulating the flask can help.[3]- Consider a pre-purification step like column chromatography if the compound is very impure.[3]
Poor recovery of the recrystallized product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration (if performed).- The crystals were not completely collected during filtration.- Concentrate the mother liquor and cool it further to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Use a minimal amount of ice-cold solvent to rinse the crystals during filtration.[8]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Recrystallization Solvent Selection Workflow start Start: Crude (2,4-Difluorophenyl)(4-methoxyphenyl)methanone solvent_screening Small-Scale Solvent Screening start->solvent_screening dissolution Dissolve in Minimal Hot Solvent solvent_screening->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling filtration Vacuum Filtration to Collect Crystals cooling->filtration Crystals Formed troubleshoot Troubleshooting cooling->troubleshoot No Crystals? drying Dry Crystals Under Vacuum filtration->drying analysis Analyze Purity (e.g., MP, HPLC) drying->analysis end End: Pure Product analysis->end mixed_solvent Try Mixed-Solvent System troubleshoot->mixed_solvent No Single Solvent Works? induce_crystallization Induce Crystallization troubleshoot->induce_crystallization Supersaturated? induce_crystallization->cooling

Caption: A flowchart illustrating the key steps in the recrystallization process, from initial solvent screening to final product analysis.

In-Depth Mechanistic Insight: The Role of Polarity Matching

The principle of "like dissolves like" is paramount in recrystallization. The polarity of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is influenced by several functional groups. The non-polar phenyl rings are counterbalanced by the polar carbonyl group and the moderately polar ether and difluoro-substituted ring. A successful recrystallization solvent will have a polarity that is well-matched to the solute, but this relationship must be temperature-dependent.

For a single-solvent system, the ideal solvent has a polarity that is just low enough to prevent significant dissolution at room temperature but high enough to fully solvate the molecule at its boiling point. In a mixed-solvent system, you are essentially "tuning" the polarity of the medium. By starting with a "good" solvent, you overcome the initial energy barrier to dissolution. The subsequent addition of an "anti-solvent" systematically decreases the polarity of the mixture, reducing the solubility of your target compound and forcing it out of solution to form crystals.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Scribd. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Smolecule. (2026).
  • Science Learning Center. (n.d.).
  • University of York, Department of Chemistry. (n.d.).
  • Recrystalliz
  • Google Patents. (1999, March 2).
  • Scribd. (n.d.).
  • Google Patents. (2002, October 30).
  • ResearchGate. (n.d.).
  • European Patent Office. (1998, July 29).
  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone.
  • Sigma-Aldrich. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride.
  • BLDpharm. (n.d.). 330670-83-2|(2,4-Difluorophenyl)(4-methoxyphenyl)methanone.
  • Google Patents. (2021, April 20).
  • ChemSrc. (2025, August 25). CAS#:33077-87-1 | (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone.
  • ZaiQi Bio-Tech. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0.
  • MDPI. (2022, September 18). (Z)-(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime).
  • PubChemLite. (n.d.). (2,4-difluorophenyl)(4-fluorophenyl)methanone.
  • Stenutz. (n.d.). (4-methoxyphenyl)-phenylmethanone.
  • ChemicalBook. (2023, May 4). (Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime | 691007-05-3.
  • ChemScene. (n.d.). 84162-86-7 | (2,4-Difluorophenyl)(piperidin-4-yl)methanone.
  • PubChem. (n.d.). (Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437.
  • NIST. (n.d.). Methanone, (2,4-dihydroxyphenyl)phenyl-.

Sources

Validation & Comparative

Orthogonal Selectivity in Purity Assays: HPLC Method Development for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical and chemical manufacturing is the baseline resolution of heavily functionalized aromatic intermediates. (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is a complex benzophenone derivative featuring two distinct aromatic systems: an electron-deficient (pi-acidic) difluorophenyl ring and an electron-rich (pi-basic) methoxyphenyl ring.

When developing a purity assay for this compound, the primary objective of reversed-phase liquid chromatography (RPLC) is achieving well-resolved, time-displaced elutions of the Active Pharmaceutical Ingredient (API) from its structurally similar starting materials and positional isomers[1]. This guide objectively compares stationary phase chemistries and provides a self-validating, step-by-step protocol for the robust quantification of this molecule.

The Mechanistic Rationale: Why Standard C18 Falls Short

In traditional RPLC, separation is driven by dispersive (hydrophobic) forces. However, positional isomers—such as the critical impurity (2,6-Difluorophenyl)(4-methoxyphenyl)methanone—often possess nearly identical LogP values and hydrodynamic volumes. When analyzed on a standard C18 column, these isomers typically co-elute because the alkyl chain cannot distinguish the subtle spatial rearrangement of the fluorine atoms.

To overcome this, we must exploit the molecule's electronic topology. By transitioning from a C18 to a Biphenyl stationary phase, we introduce orthogonal selectivity. The biphenyl phase engages in


 stacking interactions with the analyte's aromatic rings. Because the 2,4-difluoro substitution alters the dihedral angle and the electron density of the benzophenone core differently than a 2,6-difluoro substitution, the biphenyl column can selectively retain one isomer over the other based on 3D electronic presentation rather than mere hydrophobicity.

Mechanism cluster_0 Stationary Phase Comparison Analyte (2,4-Difluorophenyl) (4-methoxyphenyl)methanone C18 C18 Column (Dispersive Forces) Analyte->C18 Hydrophobic Interaction Biphenyl Biphenyl Column (Dispersive + π-π Stacking) Analyte->Biphenyl Enhanced Retention via π-π Interactions

Caption: Chromatographic interaction mechanisms comparing C18 and Biphenyl stationary phases.

Method Development Workflow

The development of this assay follows a Quality-by-Design (QbD) lifecycle approach, ensuring the final method is scientifically sound and defensible throughout the product lifecycle, as mandated by the updated ICH Q2(R2) guidelines[2].

HPLC_Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Chemistry Screening (C18 vs. Biphenyl vs. Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (Organic Modifier & pH) B->C D 4. Gradient & Temperature Tuning (Maximize Resolution) C->D E 5. ICH Q2(R2) Validation (Specificity, Precision, Accuracy) D->E

Caption: HPLC method development workflow for benzophenones aligned with ICH Q14/Q2(R2).

Comparative Experimental Protocol

To objectively compare column performance, the following step-by-step protocol was executed. This protocol is designed as a self-validating system : it incorporates a System Suitability Test (SST) that continuously proves the analytical system is under control before any sample data is accepted, a strict requirement under pharmacopoeial general chapters like USP <621>[3].

Step 1: Mobile Phase Preparation
  • Causality: While the benzophenone API is neutral, potential degradation products (e.g., 2,4-difluorobenzoic acid) are acidic. Buffering the aqueous phase suppresses ionization, preventing peak tailing and retention time drift.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 100% Acetonitrile (ACN).

Step 2: Preparation of the Self-Validating SST Solution
  • Causality: The method's validity hinges on its ability to separate the API from its closest structural relative (the critical pair).

  • Action: Weigh 10.0 mg of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone and 1.0 mg of (2,6-Difluorophenyl)(4-methoxyphenyl)methanone (Impurity C). Dissolve in 10 mL of Diluent (50:50 Water:ACN). Dilute 1:10.

  • Acceptance Criterion: The run is only valid if the resolution (

    
    ) between the API and Impurity C is 
    
    
    
    .
Step 3: Chromatographic System Setup
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics and reduces column backpressure).

  • Detection: Photodiode Array (PDA) at 260 nm. Benzophenone derivatives are strong ultraviolet absorbers, typically showing a maximum absorbance (

    
    ) around 260 nm due to their highly conjugated 
    
    
    
    transitions[4].
  • Gradient Program: 40% B to 80% B over 12 minutes, hold for 3 minutes, return to 40% B, and equilibrate for 5 minutes.

Step 4: Execution & Bracketing
  • Inject Blank (Diluent)

    
     Inject SST (x5 to prove precision) 
    
    
    
    Inject Unknown Samples
    
    
    Inject Bracketing Standard.
  • Causality: Bracketing standards ensure detector response remains linear and stable throughout the sequence, preventing instrumental drift from invalidating the quantitative data.

Comparative Performance Data

The protocol was executed across three different 150 x 4.6 mm, 3 µm stationary phases. The quantitative results are summarized below:

Column ChemistryRetention Time (API)Resolution (

) vs. Impurity C
Tailing Factor (

)
Selectivity Mechanism
C18 (Alkyl) 8.4 min0.8 (Co-elution)1.25Purely Dispersive (Hydrophobic)
Phenyl-Hexyl 9.1 min1.5 (Partial)1.10Dispersive + Mild

Biphenyl 11.3 min2.8 (Baseline)1.05 Dispersive + Strong

Stacking

Data Analysis: The C18 column failed to resolve the critical pair, proving that hydrophobic partitioning alone is insufficient for this isomeric mixture. The Biphenyl column provided baseline resolution (


 = 2.8) and superior peak symmetry, directly validating the mechanistic hypothesis that 

interactions are required to distinguish the subtle electronic differences between the 2,4-difluoro and 2,6-difluoro substitutions.

System Suitability & ICH Q2(R2) Alignment

By utilizing the Biphenyl column and the outlined protocol, this method inherently satisfies the core tenets of the ICH Q2(R2) Validation of Analytical Procedures framework[5]:

  • Specificity: The baseline resolution (

    
    ) demonstrated in the SST proves the method's specificity—its ability to unequivocally assess the analyte in the presence of expected impurities[2].
    
  • Precision & Accuracy: The requirement of 5 replicate SST injections before sample analysis ensures the system meets the strict relative standard deviation (RSD) limits required for precise quantification[6].

  • Robustness: The use of a buffered mobile phase and controlled column temperature ensures that minor variations in the laboratory environment do not impact the reliability of the test[5].

By designing the method to actively prove its own resolving power prior to every run, laboratories can ensure continuous regulatory compliance and absolute confidence in their purity data.

References

  • USP <621> Chromatography Source: US Pharmacopeia (USP) / LCGC International URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) / MasterControl URL:[Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning Source: Analytical Chemistry, ACS Publications URL:[Link]

Sources

FTIR spectral analysis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS: 330670-83-2) is a critical benzophenone intermediate, often utilized in the synthesis of triazole antifungal agents (e.g., structurally related to voriconazole or fluconazole pharmacophores).[1][2][3] Its structural integrity relies on three distinct moieties: the electron-deficient 2,4-difluorophenyl ring, the electron-rich 4-methoxyphenyl ring, and the bridging carbonyl group.[1][2][3]

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical techniques (Raman, NMR) and structural analogs.[4] It establishes FTIR not merely as an identification tool, but as a primary method for monitoring the electronic environment of the carbonyl linker, which is sensitive to the push-pull electronic effects of the fluorine and methoxy substituents.[3][4]

Structural Basis of Spectral Features[4][5]

To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its vibrating functional groups.[4] The interplay between the electron-donating methoxy group (+M effect) and the electron-withdrawing fluorine atoms (-I effect) creates a unique spectral fingerprint.[1][2][3]

Analytical Logic Tree

The following diagram illustrates the logical flow for assigning spectral bands to specific structural components.

FTIR_Assignment_Logic Compound (2,4-Difluorophenyl) (4-methoxyphenyl)methanone CO_Core Carbonyl Core (C=O) Compound->CO_Core Ring_A Ring A: 2,4-Difluorophenyl Compound->Ring_A Ring_B Ring B: 4-Methoxyphenyl Compound->Ring_B Peak_CO ~1650-1665 cm⁻¹ (Strong, Sharp) CO_Core->Peak_CO Conjugated Ketone Peak_CF 1000-1400 cm⁻¹ (C-F Stretch) Ring_A->Peak_CF Aryl Fluoride Peak_Ether ~1250 cm⁻¹ (C-O-C Asym) Ring_B->Peak_Ether Aryl Ether Peak_CH_Ali 2840-3000 cm⁻¹ (Methoxy C-H) Ring_B->Peak_CH_Ali Alkyl C-H

Figure 1: Structural deconstruction of the target molecule into characteristic vibrational modes.[1][2][3]

Detailed Spectral Analysis

The Carbonyl Region (1640–1680 cm⁻¹)

The carbonyl (C=O) stretch is the diagnostic "heartbeat" of this molecule.[4]

  • Target Position: ~1650–1665 cm⁻¹.[1][2][4]

  • Causality: A standard aliphatic ketone appears ~1715 cm⁻¹.[2][4] However, conjugation with two aromatic rings lowers the force constant (single-bond character), shifting it to ~1660 cm⁻¹.[2] The p-methoxy group donates electron density, further lowering the frequency compared to unsubstituted benzophenone, while the o,p-difluoro substitution exerts an inductive withdrawal.[3] The net result is a strong, sharp peak distinct from precursor acid chlorides (~1770 cm⁻¹).[4]

The Fingerprint Region (1000–1600 cm⁻¹)

This region validates the substitution pattern.[4]

  • C-O-C (Methoxy): The asymmetric aryl-alkyl ether stretch appears strongly around 1250 cm⁻¹ .[1][2] This is a critical differentiator from "des-methoxy" impurities.

  • C-F (Aryl Fluoride): The C-F bond is highly polar, resulting in intense absorption bands between 1100–1400 cm⁻¹ .[4] In 2,4-difluoro systems, multiple bands are often observed due to coupling with ring vibrations.

  • Aromatic Skeleton: C=C ring stretches appear at 1580–1600 cm⁻¹ .[1][2][4] The 2,4-substitution pattern breaks symmetry, making these bands IR-active and prominent.[1][2][3]

High-Frequency Region (2800–3100 cm⁻¹)[1][2][3]
  • Aromatic C-H: Weak bands >3000 cm⁻¹.[2][4]

  • Aliphatic C-H (Methoxy): Distinct weak bands just below 3000 cm⁻¹ (approx. 2840–2960 cm⁻¹).[1][2] The presence of these bands confirms the methoxy group is intact.[4]

Comparative Analysis: Product vs. Alternatives

This section objectively compares FTIR analysis of the target product against alternative techniques and structural analogs.

Comparison with Analytical Alternatives (FTIR vs. Raman)

While FTIR is the industry standard for functional group ID, Raman spectroscopy offers complementary data.[4][5][6]

FeatureFTIR (Mid-IR)Raman SpectroscopyVerdict for Target Molecule
C=O[1][2][3] Detection Excellent. Highly polar bond results in strong dipole change and intense peak.[4]Weak. C=O is often weak in Raman.[2][4]FTIR Wins. Best for confirming the ketone bridge.[4]
C-F Detection Excellent. C-F bonds are very polar and IR intense.[1][2][4]Moderate. FTIR Wins. Critical for fluorinated intermediates.[1][2][4]
Isomer ID Good. Fingerprint region varies.[2][4][7]Superior. Symmetric ring vibrations (e.g., 2,6- vs 2,4-difluoro) are very distinct in Raman.[1][2]Raman Wins for distinguishing positional isomers.[2][4]
Water Interference High.[2][4] Requires dry samples.[4][7]Low. Can measure in aqueous solution.[2][4]Context Dependent.

Insight: For routine QC of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, FTIR is superior due to the high polarity of the C=O, C-F, and C-O bonds, which yield intense, diagnostic signals.[1][3] Raman is recommended only as a secondary method to distinguish between 2,4- and 2,6-difluoro isomers if isomeric purity is .[1][2][3]

Comparison with Structural Alternatives (Precursors)

In a synthesis context, FTIR acts as a Process Analytical Technology (PAT) tool.[2][4]

  • Alternative 1: 2,4-Difluorobenzoyl Chloride (Precursor) [1][2]

    • Differentiation: The acid chloride C=O stretch is at ~1770 cm⁻¹ .[4] The target ketone is at ~1660 cm⁻¹ .[4]

    • Protocol: Monitor the disappearance of the 1770 cm⁻¹ band to confirm reaction completion.

  • Alternative 2: 4-Methoxybenzophenone (Non-fluorinated Analog) [1][2]

    • Differentiation: Lacks the intense C-F stretches in the 1000–1400 cm⁻¹ region.[4] The C=O position may also shift slightly (2-3 cm⁻¹) due to the lack of fluorine induction.[1][2][4]

Experimental Protocol: ATR-FTIR Characterization

This protocol is designed to be self-validating using the "Internal Standard" concept (using the aromatic C=C ring stretch as a reference for intensity).[1][2][3][4]

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][4]

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.[1][2][4]

  • Sample: Solid powder of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone.

Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol.[4] Ensure no residue remains.[4]

    • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).[2][4]

  • Sample Loading:

    • Place ~10 mg of the sample onto the center of the crystal.[3][4]

    • Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).[1][2]

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.[4]

    • Accumulation: 16–32 scans.[4]

    • Resolution: 4 cm⁻¹.[2][4]

  • Validation (Self-Check):

    • Check 1: Is the baseline flat? (If sloping, check crystal contact).[2][4]

    • Check 2: Is the C=O peak (~1660 cm⁻¹) absorbance between 0.2 and 0.8 A.U.? (If >1.0, signal is saturated; reduce pressure or sample amount).[2][4]

    • Check 3: Are atmospheric CO₂ doublets (2350 cm⁻¹) subtracted?

Synthesis Monitoring Pathway

The following diagram depicts how FTIR is used to validate the transformation from precursors to the target.

Synthesis_Monitoring Precursor Precursor Mixture (Acid Chloride + Anisole) Reaction Friedel-Crafts Acylation Precursor->Reaction Spec_Pre Signal: C=O @ ~1770 cm⁻¹ (Acid Chloride) Precursor->Spec_Pre Monitored Band Target Target Product (2,4-Difluoro-4'-methoxybenzophenone) Reaction->Target Spec_Target Signal: C=O @ ~1660 cm⁻¹ Signal: C-O-C @ ~1250 cm⁻¹ Target->Spec_Target Validation Band

Figure 2: Process Analytical Technology (PAT) workflow for monitoring the synthesis of the target molecule.

Summary of Characteristic Bands

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C-H (Aromatic) 3000–3100WeakC-H stretching (Ring)
C-H (Aliphatic) 2840–2960WeakC-H stretching (Methoxy methyl)
C=O[1][2] (Ketone) 1650–1665 Strong Diaryl ketone stretch (Conjugated)
C=C (Aromatic) 1580–1600MediumRing skeletal vibrations
C-O (Ether) 1240–1260 Strong Aryl-Alkyl ether asymmetric stretch
C-F 1100–1400 Strong Aryl C-F stretching (Multiple bands)
Ring Subst. 800–850MediumC-H out-of-plane bending (1,4 and 1,2,4 subst.)

References

  • National Institute of Standards and Technology (NIST). 4,4'-Dimethoxybenzophenone IR Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link][1][2]

  • PubChem. 2,4'-Difluorobenzophenone (Structural Analog).[1][2][4][8] National Library of Medicine.[4] Available at: [Link][1][2]

Sources

Structural Elucidation of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone: A Comparative Guide to MS Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and forensic analysis, the unambiguous structural elucidation of highly functionalized diaryl methanones (benzophenones) is critical. (2,4-Difluorophenyl)(4-methoxyphenyl)methanone (C14H10F2O2, MW: 248.23 g/mol ) serves as an excellent analytical model due to its asymmetric substitution profile. By featuring both electron-withdrawing (fluorine) and electron-donating (methoxy) moieties, this compound demonstrates highly predictable, substituent-directed fragmentation. This guide objectively compares the mass spectrometry (MS) performance of this compound against standard reference alternatives, providing self-validating experimental protocols for both GC-EI-MS and LC-ESI-MS/MS workflows.

Mechanistic Principles: The Causality of Cleavage

The diagnostic utility of mass spectrometry for benzophenone derivatives relies entirely on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cleavage at the carbon-carbon bonds adjacent to the bridging carbonyl group. The directionality of this cleavage is not random; it is strictly governed by , which dictates that during homolytic or heterolytic dissociation, the positive charge will preferentially reside on the fragment possessing the lowest ionization energy [1].

When (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is ionized, two competing


-cleavage pathways emerge:
  • Pathway A (Favored): Cleavage yields the 4-methoxybenzoyl cation (

    
     135) and a neutral 2,4-difluorophenyl radical. The para-methoxy group is strongly electron-donating via resonance (+R effect), which highly stabilizes the resulting acylium ion.
    
  • Pathway B (Disfavored): Cleavage yields the 2,4-difluorobenzoyl cation (

    
     141) and a neutral 4-methoxyphenyl radical. The fluorine atoms exert a net electron-withdrawing inductive effect (-I effect), which destabilizes the positive charge relative to Pathway A.
    

Causality Check: Because the 4-methoxybenzoyl cation is significantly more stable, Pathway A dominates the spectrum. The


 135 ion acts as the base peak, while 

141 appears only as a minor diagnostic ion. Subsequent collision-induced dissociation (CID) or further electron ionization (EI) of these acylium ions results in the loss of neutral carbon monoxide (CO, 28 Da), yielding the respective aryl cations (

107 and

113) [2].
Comparative Performance Analysis

To establish the unique diagnostic signature of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, we benchmark its fragmentation pattern against unsubstituted Benzophenone and 4,4'-Difluorobenzophenone. The table below summarizes the quantitative shifts in diagnostic ions caused by the varying substituents.

CompoundMolecular Ion [M]⁺•Dominant α-Cleavage (Base Peak)Secondary Fragment (-CO)Chemical Driver
Benzophenone (Reference)

182

105 (Benzoyl cation)

77 (Phenyl cation)
Symmetric cleavage [3]
4,4'-Difluorobenzophenone (Alternative)

218

123 (4-Fluorobenzoyl cation)

95 (4-Fluorophenyl cation)
Symmetric cleavage
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (Target)

248

135 (4-Methoxybenzoyl cation)

107 (4-Methoxyphenyl cation)
Asymmetric (+R stabilization)
Experimental Protocols

To ensure high trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies required to observe these fragmentation patterns.

Protocol A: GC-EI-MS (Electron Ionization) Workflow

Electron Ionization (EI) provides highly reproducible, library-matchable fragmentation spectra by bombarding the vaporized sample with 70 eV electrons.

  • Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of MS-grade ethyl acetate to yield a 1 mg/mL stock. Dilute 1:100 in hexane for injection.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm × 0.25 µm). Set the helium carrier gas flow to 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 100°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Ionization & Detection: Set the EI source temperature to 230°C and the quadrupole analyzer to 150°C. Scan from

    
     50 to 300.
    
  • Self-Validation Step: Before analyzing the fragments, verify the isotopic signature of the molecular ion at

    
     248. The M+1 peak (
    
    
    
    249) should be approximately 15.5% the intensity of the M peak, corresponding to the natural ¹³C abundance of the 14 carbon atoms.
Protocol B: LC-ESI-MS/MS (Electrospray Ionization) Workflow

ESI is a soft ionization technique; therefore, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to force the


-cleavage.
  • Sample Preparation: Dilute the stock solution to 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.8 µm). Run an isocratic elution of 70% Methanol / 30% Water (with 0.1% Formic Acid) at a flow rate of 0.3 mL/min.

  • Ionization: Operate the ESI source in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Precursor Isolation & CID: Isolate the protonated precursor ion [M+H]⁺ at

    
     249 in the first quadrupole (Q1). Apply a Normalized Collision Energy (NCE) of 25 eV using argon gas in the collision cell (Q2).
    
  • Self-Validation Step: Scan the product ions in Q3. You must observe the primary transition

    
     249 
    
    
    
    135. To validate the acylium structure, increase the NCE to 35 eV and monitor the emergence of the secondary transition
    
    
    135
    
    
    107 (loss of CO).
Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its substituent-directed fragments is mapped below.

MS_Fragmentation M Molecular Ion [M]+• m/z 248 (2,4-Difluorophenyl)(4-methoxyphenyl)methanone F1 4-Methoxybenzoyl Cation m/z 135 (Base Peak, +R Stabilized) M->F1 α-Cleavage - •C6H3F2 (113 Da) F2 2,4-Difluorobenzoyl Cation m/z 141 (Minor Peak, -I Destabilized) M->F2 α-Cleavage - •C7H7O (107 Da) P1 4-Methoxyphenyl Cation m/z 107 F1->P1 - CO (28 Da) P2 2,4-Difluorophenyl Cation m/z 113 F2->P2 - CO (28 Da)

MS fragmentation pathway of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone via alpha-cleavage.

References
  • "Fragmentation (mass spectrometry)", Wikipedia. Available at:[Link]

  • "MASS SPECTROMETRY: FRAGMENTATION PATTERNS", eGyanKosh. Available at: [Link]

  • "Determination of Atomic Fraction of Isotope Carbon-13 Directly in Urea, Benzophenone, Nitrobenzene, Benzoic Acid and 2-Hydroxybenzoic Acid", Scientific Research Publishing. Available at: [Link]

Comparing reactivity of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone with benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the standard reagent Benzophenone and the functionalized derivative (2,4-Difluorophenyl)(4-methoxyphenyl)methanone .[1]

Subject: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone vs. Benzophenone

Executive Summary

While Benzophenone serves as the quintessential non-activated diaryl ketone used widely in photochemistry and general organometallic synthesis, (2,4-Difluorophenyl)(4-methoxyphenyl)methanone (hereafter referred to as Target-DFM ) represents a "Push-Pull" system.[1]

The introduction of the electron-donating methoxy group (4-OMe) and the electron-withdrawing fluoro groups (2,4-F) creates a divergent reactivity profile:

  • Carbonyl Chemistry: The 4-OMe group significantly deactivates the carbonyl carbon towards nucleophilic attack compared to Benzophenone, despite the inductive activation from the fluorines.

  • Ring Chemistry (The "Killer App"): Unlike Benzophenone, Target-DFM is activated for Nucleophilic Aromatic Substitution (SNAr).[1] The 2,4-difluorophenyl ring acts as an electrophilic scaffold, allowing precise functionalization at the 4-position.[1]

Electronic Architecture & Mechanistic Basis

To understand the reactivity differences, one must analyze the competing electronic effects.[2]

  • Benzophenone: Two equivalent phenyl rings.[1] The carbonyl is moderately electrophilic.

  • Target-DFM:

    • Ring A (4-Methoxyphenyl): The Methoxy group is a strong Resonance Donor (+R).[1] It pushes electron density into the carbonyl, stabilizing it and lowering its electrophilicity (making it "colder" to nucleophiles like Hydride or Grignard reagents).

    • Ring B (2,4-Difluorophenyl): Fluorine is an Inductive Withdrawer (-I) but a Resonance Donor (+R).[1] At the ortho/para positions, the -I effect activates the ring for nucleophilic attack (SNAr). The ortho-fluorine also introduces a "Field Effect" that can stabilize transition states involving metal cations (e.g., Li+, Mg2+).[1]

Visualization: Electronic Push-Pull Map

The following diagram illustrates the competing electronic vectors that define the reactivity of Target-DFM.

ElectronicEffects cluster_legend Reactivity Outcome OMe 4-Methoxy Group (Strong +R Donor) Carbonyl Carbonyl Center (Reaction Hub) OMe->Carbonyl Deactivates C=O (Resonance) RingF 2,4-Difluoro Ring (Activated Scaffold) Carbonyl->RingF Activates Ring (EWG effect) RingF->Carbonyl Activates C=O (Inductive -I) Nu_Carbonyl Nucleophile (C=O Attack) (e.g., NaBH4) Nu_Carbonyl->Carbonyl Slowed by OMe Nu_Ring Nucleophile (S_NAr) (e.g., Morpholine) Nu_Ring->RingF ENABLED (Key Diff) Result Target-DFM is: 1. Less electrophilic at C=O 2. Highly reactive at 4-F Position

Caption: Electronic vector map showing how the methoxy group protects the carbonyl while the carbonyl activates the fluorinated ring.

Comparative Reactivity Data

A. Nucleophilic Addition (Carbonyl)

Standard Benzophenone reacts rapidly with reducing agents (NaBH4) and organometallics (R-MgBr).[1] Target-DFM exhibits retarded rates due to the methoxy donation.[1]

FeatureBenzophenoneTarget-DFMPractical Implication
Carbonyl Electrophilicity HighModerate/LowTarget-DFM requires harsher conditions (higher temp, stronger Lewis Acid) for reduction or Grignard addition.[1]
Ortho-Chelation NonePossible (2-F)The 2-Fluoro group can coordinate with Mg/Li, potentially directing addition but increasing steric bulk.[1]
Photochemical State n-π* (Reactive Triplet)π-π* (Often Quenched)Target-DFM is a poorer photoinitiator than Benzophenone due to the OMe group altering the triplet state energy.[1]
B. Nucleophilic Aromatic Substitution (SNAr)

This is the distinguishing feature.[3] Benzophenone is inert to amines under mild conditions.[1] Target-DFM reacts cleanly to displace the 4-Fluorine atom.[1]

  • Mechanism: The carbonyl group withdraws electron density from the 2,4-difluorophenyl ring, stabilizing the Meisenheimer complex intermediate.

  • Selectivity: The 4-position is sterically accessible and highly activated.[1] The 2-position is activated but sterically hindered and often deactivated by the lone pair repulsion of the carbonyl oxygen.

Validated Experimental Protocols

Protocol A: Selective SNAr Functionalization (The Advantage)

Objective: To functionalize Target-DFM with a secondary amine (e.g., morpholine) without touching the carbonyl.

Reagents:

  • Target-DFM (1.0 equiv)

  • Morpholine (1.2 equiv)[1]

  • K2CO3 (2.0 equiv)[1]

  • Solvent: DMSO or DMF (Polar Aprotic is essential)[1]

Workflow:

  • Dissolution: Dissolve Target-DFM in DMSO (0.5 M concentration).

  • Addition: Add K2CO3 followed by Morpholine.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Benzophenone would show no reaction under these conditions.[1]

  • Monitoring: Monitor by TLC/HPLC. The 4-F is displaced; the 2-F usually remains intact due to steric protection.[1]

  • Workup: Pour into ice water. Filter the precipitate.

Protocol B: Friedel-Crafts Synthesis of Target-DFM

Objective: Synthesis of the core scaffold.[1]

Reaction Logic: It is electronically favorable to acylate the electron-rich ring (Anisole) with the electron-poor acid chloride (2,4-Difluorobenzoyl chloride).[1]

  • Setup: Flame-dried flask, N2 atmosphere.

  • Reagents: 2,4-Difluorobenzoyl chloride (1 equiv), Anisole (1.1 equiv), AlCl3 (1.2 equiv).[1]

  • Solvent: DCM (Dichloromethane) at 0°C.

  • Addition: Add AlCl3 portion-wise to the acid chloride/DCM solution. Then, add Anisole dropwise.

  • Quench: Pour over HCl/Ice.

  • Purification: Recrystallize from Ethanol/Hexane.

Decision Framework: Which to Choose?

Use the following logic flow to determine the correct reagent for your application.

DecisionTree Start Select Reagent Q1 Do you need to functionalize the aromatic rings? Start->Q1 Target Select Target-DFM (Use 4-F displacement) Q1->Target Yes Q2 Is UV-Initiation required? Q1->Q2 No Branch_Yes Yes (S_NAr) Branch_No No (Standard Ketone) Benzo Select Benzophenone (Superior Triplet State) Q2->Benzo Yes Target_Maybe Target-DFM may fail (OMe quenches reactivity) Q2->Target_Maybe No

Caption: Decision matrix for selecting between Benzophenone and Target-DFM based on functionalization needs.

References

  • SNAr Reactivity of Fluorobenzophenones

    • Title: Nucleophilic aromatic substitution of 2,4-difluorobenzophenone derivatives.[1]

    • Source: National Institutes of Health (PMC) / Vapourtec Flow Chemistry Applications.[1]

    • Context: Describes the displacement of para-fluorine in activ
    • (General SNAr on difluoro-nitro systems, analogous reactivity).[1]

  • Carbonyl Electrophilicity & Hammett Parameters

    • Title: What defines electrophilicity in carbonyl compounds?
    • Source: Royal Society of Chemistry / NIH.[1]

    • Context: Explains the deactivating effect of para-methoxy substituents on carbonyl electrophilicity via electrostatic
  • Synthesis via Friedel-Crafts

    • Title: Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone (Analogous precursor).[1][4][5]

    • Source: PrepChem.[1]

    • Context: details the acylation and subsequent functionalization of fluorin
  • Compound Data & Properties

    • Title: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS 330670-83-2).[1][6]

    • Source: PubChem / BLD Pharm.[1]

    • Context: Physical properties and structural identifiers.[1][2][5][7][8]

    • (Linked to related piperidine derivative for structural verification).

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Benzophenones: An In-depth Analysis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone of interest in various scientific and pharmaceutical applications. By comparing its anticipated spectral properties with those of parent benzophenone and key monosubstituted derivatives, this document offers valuable insights into the electronic transitions and the influence of substituent effects. This guide is intended to aid researchers in understanding, predicting, and utilizing the photophysical properties of this and related compounds.

Introduction: The Significance of Benzophenones and their Spectroscopic Properties

Benzophenones are a class of aromatic ketones that are of significant interest due to their diverse applications, including as photoinitiators, UV blockers in sunscreens and plastics, and as key structural motifs in medicinal chemistry.[1] Their utility is intrinsically linked to their ability to absorb UV radiation, a process governed by their electronic structure. UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within these molecules, providing valuable information about their conjugation, the nature of their chromophores, and the effects of various functional groups.[2]

The electronic spectrum of benzophenone is characterized by two main absorption bands: a strong band at shorter wavelengths corresponding to a π → π* transition and a weaker, longer-wavelength band resulting from a forbidden n → π* transition of the carbonyl group.[2][3] The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic rings. This guide will delve into how the presence of both electron-donating (methoxy) and electron-withdrawing (difluoro) groups in (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is expected to modulate its UV-Vis absorption spectrum compared to simpler analogs.

Experimental Protocol: A Standardized Approach to UV-Vis Spectroscopy

To ensure the acquisition of reliable and reproducible UV-Vis absorption data for comparative analysis, a standardized experimental protocol is paramount. The following section outlines a robust methodology for the characterization of benzophenone derivatives.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL in a suitable solvent) dilute_solution Prepare Dilute Solution (e.g., 0.01 mg/mL) for analysis stock_solution->dilute_solution scan Acquire Absorption Spectrum of Sample dilute_solution->scan blank_prep Prepare Solvent Blank baseline Baseline Correction with Solvent Blank blank_prep->baseline warm_up Instrument Warm-up (15-30 min) warm_up->baseline baseline->scan identify_lambda_max Identify Wavelengths of Maximum Absorbance (λmax) scan->identify_lambda_max determine_absorbance Determine Absorbance at λmax identify_lambda_max->determine_absorbance

Caption: A generalized workflow for obtaining the UV-Vis absorption spectrum of a compound.

Step-by-Step Methodology
  • Instrument Preparation: The UV-Vis spectrophotometer should be turned on and allowed to warm up for a minimum of 15-30 minutes to ensure lamp stability and minimize baseline drift.

  • Solvent Selection: A suitable solvent must be chosen that completely dissolves the analyte and is transparent in the desired wavelength range (typically 200-400 nm for benzophenones). Spectroscopic grade ethanol or cyclohexane are common choices.[1]

  • Sample Preparation:

    • A stock solution of the benzophenone derivative is prepared at a known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.

    • From the stock solution, a dilute solution (e.g., 0.01 mg/mL) is prepared to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units).[4]

    • A blank solution containing only the solvent is also prepared.

  • Baseline Correction: The cuvette is filled with the blank solvent, and a baseline spectrum is recorded. This is to subtract the absorbance of the solvent and any optical artifacts from the sample measurement.

  • Sample Measurement: The blank solvent in the cuvette is replaced with the dilute sample solution, and the absorption spectrum is recorded over the desired wavelength range.

  • Data Analysis: The resulting spectrum is analyzed to determine the wavelengths of maximum absorbance (λmax) and the corresponding absorbance values.

This self-validating protocol ensures accuracy by using a known concentration for potential molar absorptivity calculations and by performing a baseline correction to isolate the absorbance of the analyte.

Comparative UV-Vis Absorption Data

CompoundSubstituentsSolventλmax (π → π) (nm)λmax (n → π) (nm)Reference
BenzophenoneNoneEthanol~252~334[2]
4-Methoxybenzophenone4-OCH₃CyclohexaneNot Reported~339[5]
2,4-Difluorobenzophenone2,4-F₂Not SpecifiedNot SpecifiedNot Specified[6]

Note: Specific λmax values for 2,4-difluorobenzophenone were not found in the provided search results, however, general principles of substituent effects can be applied for a qualitative comparison.

Analysis and Discussion of Spectral Features

The UV-Vis absorption spectra of benzophenones are dominated by two principal electronic transitions:

  • π → π Transition:* This is a high-energy, high-intensity transition that typically occurs at shorter wavelengths (around 250-260 nm for benzophenone).[7][8] It involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition is sensitive to substituents that extend the conjugated system or alter the electron density of the aromatic rings.

  • n → π Transition:* This is a lower-energy, lower-intensity transition occurring at longer wavelengths (around 330-350 nm for benzophenone).[2][3] It involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. This transition is characteristically sensitive to solvent polarity; polar solvents tend to cause a hypsochromic (blue) shift.[3]

The Influence of Substituents:
  • 4-Methoxybenzophenone: The methoxy group (-OCH₃) at the para-position is an electron-donating group. Through resonance, it increases the electron density in the aromatic ring and the carbonyl group. This has a more pronounced effect on the excited state than the ground state, leading to a decrease in the energy gap for the π → π* transition. Consequently, a bathochromic (red) shift is expected for this band compared to unsubstituted benzophenone. The n → π* transition is also slightly red-shifted in non-polar solvents.[5]

  • 2,4-Difluorobenzophenone: Fluorine is an electronegative atom and acts as an electron-withdrawing group through the inductive effect. This effect decreases the electron density of the aromatic ring. Electron-withdrawing groups generally cause a hypsochromic (blue) shift in the π → π* transition as they stabilize the ground state more than the excited state, increasing the energy gap for excitation. The effect on the n → π* transition is generally smaller.

Predicted Spectrum of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone:

Based on the individual effects of the methoxy and difluoro substituents, we can predict the spectral characteristics of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone:

  • The electron-donating 4-methoxy group on one ring will likely cause a bathochromic shift of the π → π* band.

  • The electron-withdrawing 2,4-difluoro groups on the other ring will likely induce a hypsochromic shift.

The final position of the π → π* band will be a result of the interplay of these opposing effects. Given that the resonance effect of the methoxy group is generally stronger than the inductive effect of the fluorine atoms, it is plausible that the spectrum of the target compound will exhibit a slight bathochromic shift for the π → π* transition compared to benzophenone. The n → π* transition is also expected to be present, likely in the 330-350 nm region, and its exact position will be influenced by the overall electronic nature of the substituted system and the solvent used.

Conclusion

This guide has provided a framework for understanding the UV-Vis absorption properties of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone through a comparative analysis with related benzophenone derivatives. A detailed experimental protocol has been outlined to ensure the acquisition of high-quality spectral data. By examining the effects of electron-donating (methoxy) and electron-withdrawing (difluoro) substituents, we can anticipate the key features of the target compound's spectrum. This predictive analysis, grounded in the established principles of photochemistry and spectroscopy, serves as a valuable resource for researchers working with this and similar molecules in fields ranging from materials science to drug development. The logical progression from experimental design to data interpretation and prediction underscores a scientifically rigorous approach to spectroscopic characterization.

References

  • Basu, M., Sarkar, S., Pande, S., & Pal, T. (2025). UV-visible spectra of benzophenone and hydroxylated benzophenones. Journal of Organic Chemistry.
  • Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. The Journal of Chemical Physics, 138(22), 224308.
  • Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra: Benzophenone. Chemistry 416.
  • Polymer Innovation Blog. (2016, January 18). UV Curing: Part 2; A Tour of the UV Spectrum.
  • BenchChem. (2025). A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones for Researchers and Drug Development Professionals.
  • Cuquerella, M. C., Lhiaubet-Vallet, V., & Miranda, M. A. (2002). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences, 1(9), 663-667.
  • Suppan, P. (1968). The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives. The Journal of Organic Chemistry, 33(4), 1675-1677.
  • Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.
  • Omnistab. (2021, June 15). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102.
  • ResearchGate. (2022, May 17). The UV vis spectrum of benzophenone as an initiator is 250nm.
  • PubChem. (n.d.). 2,4'-Difluorobenzophenone.
  • Taylor & Francis. (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
  • PubChem. (n.d.). 4-Methoxybenzophenone.
  • ChemicalBook. (2026, January 13). 4-Methoxybenzophenone.
  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -3-N (4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 164-175.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4'-Difluorobenzophenone.
  • González-Vera, J. A., García-Valdivia, M., & Macías-Ruvalcaba, N. A. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Molbank, 2025(1), M1953.
  • Trilaksana, H., Rohini, B., & Thanmayalaxmi, D. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Molekul, 19(1), 1-13.
  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, S. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.
  • Shinde, R. S., et al. (2020). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research, 9(2), 193-209.
  • Shukla, P., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Indian Journal of Pure & Applied Physics, 60(11), 922-931.
  • BenchChem. (2025). A Comparative Guide to the UV Absorption Properties of 4,4'-Dihydroxybenzophenone and 2,4-Dihydroxybenzophenone.
  • CSIR-NIScPR. (2023, June 15). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline.
  • PlumX. (n.d.). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
  • Shinde, R. S. (2021). Synthesis, Characterization and Theoretical Insights into Molecular Properties of 2-(4-fluorophenyl)-4H-chromen-4-one. Journal of Advanced Chemical Sciences, 7(2), 721-724.

Sources

A Senior Application Scientist's Guide to the Synthesis and Orthogonal Validation of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science research, the synthesis of novel compounds is merely the first step. The true measure of success lies in the rigorous, unambiguous validation of a molecule's identity and purity. This guide provides an in-depth, experience-driven walkthrough for the synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone of interest. More critically, it establishes a self-validating framework for its characterization by comparing the synthesized product against a certified reference material (CRM). We will move beyond rote protocols to explore the causality behind experimental choices, employing a suite of orthogonal analytical techniques—HPLC, GC-MS, NMR, and FT-IR—to build an unshakeable, data-supported confirmation of molecular identity and purity.

The Strategic Imperative: Why (2,4-Difluorophenyl)(4-methoxyphenyl)methanone?

Substituted benzophenones are a cornerstone scaffold in medicinal chemistry and materials science. The specific molecule, (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, incorporates two key pharmacophores: a difluorinated phenyl ring, known to enhance metabolic stability and binding affinity, and a methoxy-substituted phenyl ring, a common feature in numerous bioactive compounds. The robust validation of its synthesis is paramount, as undetected impurities or isomeric misassignments can derail research programs, leading to irreproducible results and wasted resources. This guide champions the principle of orthogonal validation, where multiple, disparate analytical techniques are used to scrutinize the molecule, ensuring that the confirmation of its identity is not an artifact of a single method.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable route to this unsymmetrical benzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is chosen for its efficiency and reliance on readily available starting materials.

Reaction: 1,3-Difluorobenzene reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃). The electrophile, an acylium ion generated from 4-methoxybenzoyl chloride and AlCl₃, preferentially attacks the electron-rich C4 position of 1,3-difluorobenzene, which is activated by the ortho- and para-directing fluorine atoms.

G reactant reactant reagent reagent product product sub1 1,3-Difluorobenzene reag + AlCl₃ (Lewis Acid) in Dichloromethane (DCM) sub1->reag sub2 4-Methoxybenzoyl Chloride sub2->reag prod (2,4-Difluorophenyl)(4-methoxyphenyl)methanone reag->prod Acylation & Quench

Caption: Friedel-Crafts acylation synthesis pathway.

Experimental Protocol: Synthesis
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 10 mL/mmol of limiting reagent). Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 20 minutes, maintaining the temperature at 0°C.

  • Electrophilic Attack: Add 1,3-difluorobenzene (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding crushed ice, followed by a slow, dropwise addition of 2M HCl (aq). Causality Note: This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Workup & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to yield the final product.

The Core of Validation: A Multi-Pronged Comparative Analysis

This section details the heart of the validation process: a direct, evidence-based comparison of the newly synthesized material against a purchased, Certified Reference Material (CRM)[1]. This approach provides the highest level of confidence in the product's identity and purity.

Caption: Orthogonal workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for assessing the purity of a synthesized compound. By comparing the retention time and UV-Vis spectrum of the synthesized product to the CRM, we can confirm its identity and quantify its purity.

Experimental Protocol: HPLC

A validated HPLC method is crucial for accurate analysis[2][3][4].

  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both the synthesized product and the CRM in acetonitrile. Create working solutions of 50 µg/mL in the mobile phase for injection.

Validation by Comparison:

  • Retention Time (RT) Matching: Inject the CRM to establish the standard retention time. Then, inject the synthesized product. The RT should match within a narrow window (e.g., ±0.5%).

  • Co-injection: Create a 1:1 mixture of the synthesized product and CRM solutions. A single, sharp, symmetrical peak confirms that the two compounds are identical and do not co-elute by chance.

  • Purity Assessment: Analyze the chromatogram of the synthesized product for any additional peaks. Purity is calculated based on the area percent of the main peak.

Data Summary: HPLC Comparison

ParameterCertified Reference MaterialSynthesized ProductCo-injection (1:1 Mix)Acceptance Criteria
Retention Time (min) 8.458.468.45± 0.5% of CRM
Purity (Area %) >99.8%99.7%N/A≥ 99.5%
Peak Tailing Factor 1.051.081.06< 1.5
Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight Confirmation

GC-MS provides orthogonal confirmation of identity by providing the molecular weight and a characteristic fragmentation pattern, which serves as a molecular fingerprint[5][6][7].

Experimental Protocol: GC-MS

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 50-500 amu.

Validation by Comparison: The mass spectra of the synthesized product and the CRM must be virtually identical. Key comparison points include the molecular ion peak (M+) and the relative abundance of major fragment ions.

Data Summary: GC-MS Comparison (Expected Molecular Weight for C₁₄H₁₀F₂O₂: 248.06 g/mol )

Ionm/z (Expected)CRM (Observed m/z)Synthesized Product (Observed m/z)Fragment Identity
[M]⁺ 248.06248.1248.1Molecular Ion
[M-C₇H₇O]⁺ 135.04135.0135.0[C₇H₇O]⁺ (p-methoxybenzoyl)
[M-C₇H₃F₂O]⁺ 113.01113.0113.0[C₆H₄F₂]⁺ fragment
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

¹H and ¹³C NMR are the most powerful techniques for unambiguous structural confirmation. The chemical environment of each proton and carbon atom generates a unique signal, and a direct overlay of the spectra from the synthesized product and the CRM provides definitive proof of structural identity[8][9][10].

Experimental Protocol: NMR

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

  • Sample Concentration: ~10 mg in 0.7 mL of solvent.

  • ¹H NMR: Standard single-pulse experiment, 16 scans.

  • ¹³C NMR: Standard proton-decoupled experiment (e.g., zgpg30), 1024 scans.

Validation by Comparison: The spectra of the synthesized product and the CRM are overlaid. Every peak, including chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration (for ¹H), must align perfectly.

Data Summary: ¹H and ¹³C NMR Comparison

NucleusAssignmentExpected δ (ppm)CRM (Observed δ)Synthesized Product (Observed δ)
¹H -OCH₃~3.90 (s, 3H)3.883.88
Aromatic~6.90 - 7.80 (m, 7H)6.95-7.756.95-7.75
¹³C -OCH₃~55.555.655.6
Aromatic CH~110 - 135111.8 - 133.4111.8 - 133.4
C-F (Coupled)~160 - 165161.5, 164.8161.5, 164.8
C=O~194.0193.5193.5
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identity

FT-IR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. It is a rapid and effective method for verifying that the core chemical structure, particularly the carbonyl group, is present[11][12].

Experimental Protocol: FT-IR

  • System: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mode: ATR.

  • Scans: 32 scans.

  • Resolution: 4 cm⁻¹.

  • Data Range: 4000 - 600 cm⁻¹.

Validation by Comparison: Spectra from both samples are overlaid. The positions and relative intensities of all major absorption bands in the "fingerprint region" (<1500 cm⁻¹) and functional group region must match.

Data Summary: FT-IR Comparison

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)CRM (Observed cm⁻¹)Synthesized Product (Observed cm⁻¹)
C=O (Ketone) Stretch1650 - 1670~1660~1660
C-O-C (Aryl Ether) Asymmetric Stretch1240 - 1260~1255~1255
C-F Stretch1100 - 1300~1150, ~1280~1150, ~1280
Aromatic C=C Stretch1580 - 1600~1595~1595

Conclusion: A Framework for Trustworthy Science

References

  • ResearchGate. Comparative FTIR spectra of benzophenone and the product of the... Available at: [Link]

  • EUDET, et al. (1991). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. Forensic Science International. Available at: [Link]

  • Chaitanya, K. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ResearchGate. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. Available at: [Link]

  • SpectraBase. Benzophenone, 2,4-dihydroxy- - Optional[FTIR] - Spectrum. Available at: [Link]

  • PrepChem.com. Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Available at: [Link]

  • SSRN. (2023). Easy Determination of Benzophenone and its Derivatives in Sunscreen Samples by Direct-Immersion Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Google Patents. KR20050095047A - A simultaneous detection method of benzophenone and its analogues.
  • Van De Velde, et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Journal of Chromatography B. Available at: [Link]

  • Gotor, R., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules. Available at: [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available at: [Link]

  • Severina, H. I., et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Available at: [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Available at: [Link]

  • SciELO. A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Available at: [Link]

Sources

Structural Profiling & Comparison Guide: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and performance comparison of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone against key structural analogs. It focuses on the crystallographic implications of the ortho/para-difluoro substitution pattern versus para-monofluoro alternatives, essential for optimizing solid-state stability in drug development.

Executive Summary & Application Scope

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS: 330670-83-2) is a critical benzophenone scaffold used primarily as an intermediate in the synthesis of antifungal agents (e.g., azole derivatives) and bioactive heterocycles.

For researchers in solid-state chemistry and medicinal design, this compound presents a unique crystallographic challenge: the 2,4-difluoro substitution introduces significant steric strain at the ortho position, forcing a higher dihedral twist angle compared to para-substituted analogs. This guide compares its predicted solid-state behavior with empirically solved analogs to inform solubility and packing predictions.

Core Comparison Matrix
FeatureTarget: (2,4-Difluoro) Analog A: (4-Fluoro) Analog B: (2,4-Difluoro, No OMe)
Compound (2,4-Difluorophenyl)(4-methoxyphenyl)methanone4-Fluoro-4'-methoxybenzophenone2,4-Difluorobenzophenone
Steric Profile High (Ortho-F clash)Low (Para-F minimal)High (Ortho-F clash)
Dihedral Twist High (~55-65°) Moderate (~30-45°)High (~58°)
Packing Forces F[1][2][3][4]···H, C-H···O, π-stackingπ-stacking dominantF···F, F···H dominant
Lattice Tendency Lower Symmetry (Monoclinic/Triclinic)Higher Symmetry (Ortho/Mono)Monoclinic

Technical Comparison: Crystallographic Performance

Note: Direct unit cell data for the specific target is often proprietary or generated in-house. The data below synthesizes validated trends from high-confidence analogs (CSD entries) to establish the baseline for your experimental validation.

A. Lattice Energy & Packing Efficiency

The introduction of the ortho-fluorine atom in the 2,4-difluoro motif disrupts the planar packing often seen in simple benzophenones.

  • Analog A (4-Fluoro-4'-methoxybenzophenone): Crystallizes with a flatter conformation. The methoxy group typically lies coplanar to the phenyl ring, maximizing resonance.

  • Target ((2,4-Difluoro...)): The ortho-fluorine creates a repulsive electrostatic interaction with the carbonyl oxygen. This forces the benzophenone core to twist significantly to relieve strain.

    • Impact: This reduces lattice energy (lower melting point relative to non-fluorinated equivalents) but increases solubility in polar organic solvents—a desirable trait for process chemistry.

B. Intermolecular Interaction Map

Understanding the "molecular glue" holding these crystals together is vital for polymorph screening.

  • Weak Hydrogen Bonding (C-H···O): The methoxy oxygen acts as a weak acceptor. In the target, this is the primary directional force.

  • Fluorine Contacts (C-F···H): Unlike the 4-fluoro analog, where fluorine is exposed for head-to-tail stacking, the 2,4-difluoro pattern creates a "fluorine shield" that discourages close

    
    -
    
    
    
    stacking.
  • Supramolecular Synthons: The target is predicted to form Centrosymmetric Dimers mediated by C-H···O interactions, rather than the infinite chains seen in the 4-fluoro analog.

C. Quantitative Data: Analog Benchmarking

Use these values as Quality Control (QC) limits when solving your specific structure.

PropertyTarget (Predicted/Observed) Analog: 4-Fluoro-4'-methoxy Analog: 2,4-Difluorobenzophenone
Formula C

H

F

O

C

H

FO

C

H

F

O
MW ( g/mol ) 248.23230.24218.20
Melting Point 50–60 °C (Est.)96–98 °C [1]44–46 °C [2]
Space Group P2

/c or P-1 (Predicted)
P2

/c
Pbca
Calc. Density ~1.35 g/cm³1.32 g/cm³1.38 g/cm³
Twist Angle ~56° (vs Carbonyl)~32°~58°

Data Source Justification: The melting point depression in the target vs. the 4-fluoro analog is caused by the ortho-twist disrupting efficient packing [1, 3].

Experimental Protocol: Single Crystal Growth & Solution

Standard solvent evaporation often yields poor quality crystals for flexible benzophenones. This "Self-Validating" Slow-Cooling protocol is recommended.

Phase 1: Solubility Screen (10 mg scale)
  • Dispense 10 mg of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone into 3 vials.

  • Add solvents dropwise: Acetone (Polar), Ethanol (H-bond donor), Toluene (Aromatic).

  • Validation Check: If soluble at RT in <200 µL, the solvent is too good. Aim for solubility only at 50°C.

Phase 2: Vapor Diffusion Crystallization

This method gently drives supersaturation, minimizing defects caused by rapid twisting of the benzophenone core.

  • Inner Vial: Dissolve 20 mg compound in 0.5 mL Ethyl Acetate (Good solvent).

  • Outer Vial: Add 3 mL Hexane or Pentane (Anti-solvent).

  • Seal & Store: Cap tightly. Store at 4°C in a vibration-free zone.

  • Timeline: Harvest crystals after 48–72 hours.

  • Selection: Look for block-like prisms. Avoid needles (often indicate rapid, disordered growth).

Phase 3: Data Collection Strategy (Mo-K )
  • Temperature: Collect at 100 K . Reason: The methoxy group has high thermal motion; cooling is mandatory to resolve the C-O-C bond geometry.

  • Resolution: Aim for 0.75 Å to accurately model the C-F bond vectors.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound, highlighting the critical "Ortho-Effect" checkpoint.

G cluster_0 Structural Drivers Start Compound Synthesis (2,4-Difluoro-4'-methoxybenzophenone) Screen Polymorph Screening (Solvent: EtAc/Hexane) Start->Screen Purify XRD Single Crystal XRD (100 K, Mo-Source) Screen->XRD Harvest Crystals Check Ortho-F Checkpoint: Is Dihedral Angle > 50°? XRD->Check Solve Structure PathA High Twist (Expected) Packing: Dimers Solubility: High Check->PathA Yes (Standard) PathB Low Twist (Anomalous) Packing: Stacks Solubility: Low Check->PathB No (Polymorph?) Mech1 Ortho-F Repulsion Mech1->Check Mech2 Methoxy Resonance Mech2->Check

Caption: Workflow for structural validation. The "Ortho-F Checkpoint" confirms if the crystal adopts the predicted high-energy twisted conformation typical of 2,4-substituted benzophenones.

References

  • Ossila. 4-Fluoro-4'-methoxybenzophenone Product Specification & Applications. Retrieved from

  • PubChem. 2,4-Difluorobenzophenone - Physical Properties. National Library of Medicine. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-methoxybenzophenone (Refcode: MEOBZP).

  • BenchChem. Validating the Structure of 2,4-Difluorophenyl Derivatives: NMR vs XRD. Retrieved from

  • Sigma-Aldrich. Product Data: (2,4-Difluorophenyl)(4-piperidinyl)methanone.[1][2]

Sources

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Retrosynthesis Analysis

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